Rubiadin 1-methyl ether
Description
structure given in first source; isolated from the stem bark and roots of Morinda lucida
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-12(17)7-11-13(16(8)20-2)15(19)10-6-4-3-5-9(10)14(11)18/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBUBTCXACOEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225572 | |
| Record name | Rubiadin 1-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7460-43-7 | |
| Record name | Rubiadin 1-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubiadin 1-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7460-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubiadin 1-methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7460-43-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIADIN 1-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK2IXH6AUE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Rubiadin 1-methyl ether: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubiadin 1-methyl ether, a naturally occurring anthraquinone, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological effects, with a focus on its anti-inflammatory, antifungal, and anti-osteoclastogenic potential. Detailed experimental protocols for the assessment of these activities are provided, alongside a summary of quantitative data and visual representations of associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, also known as 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione, is an anthraquinone derivative.[1][2] Its chemical structure is characterized by a tricyclic aromatic system with two ketone groups and substituted with hydroxyl, methoxy, and methyl groups.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione | [2] |
| CAS Number | 7460-43-7 | [1] |
| Molecular Formula | C16H12O4 | |
| Molecular Weight | 268.26 g/mol | |
| SMILES String | CC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O | |
| InChI Key | NTBUBTCXACOEEC-UHFFFAOYSA-N | |
| Physical State | Solid | |
| Solubility | Soluble in DMSO | |
| UV max | 239, 281 nm |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with notable effects on inflammation, fungal growth, and bone metabolism.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by modulating the production of key inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration | % Inhibition | Reference |
| Nitric Oxide (NOx) | 30 µM | 44.7 ± 9.6 | |
| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2 | |
| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1 |
Antifungal Activity
The compound has shown efficacy against fungal pathogens, particularly in the inhibition of biofilm formation.
Table 3: Antifungal Activity of this compound
| Organism | Activity | Value | Reference |
| Candida tropicalis (clinical isolate) | Minimum Inhibitory Concentration (MIC) for biofilm formation | 31.3 µg/ml |
Inhibition of Osteoclastogenesis
A key area of research for this compound is its ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.
Table 4: Effect of this compound on Osteoclastogenesis
| Parameter | Effective Concentration | Observation | Reference |
| M-CSF and RANKL-induced osteoclast differentiation | 0.1, 1, and 10 µM | Inhibition of differentiation | |
| RANKL-induced NF-κB pathway | Not specified | Inhibition of p65 phosphorylation and IκBα degradation |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for the replication and extension of these studies.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.
3.1.1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
3.1.2. Measurement of Nitric Oxide (NOx):
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Determine the NOx concentration using the Griess reagent system according to the manufacturer's instructions. Briefly, mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite should be generated to quantify the results.
3.1.3. Measurement of Cytokines (IL-6, IL-1β):
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.
3.1.4. Cell Viability Assay:
-
Assess the cytotoxicity of this compound using the MTT assay.
-
After treatment, add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
Antifungal Biofilm Assay (Candida tropicalis)
This protocol describes a method to evaluate the inhibitory effect of this compound on Candida tropicalis biofilm formation.
3.2.1. Inoculum Preparation:
-
Culture Candida tropicalis on Sabouraud Dextrose Agar (SDA) at 37°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline or RPMI-1640 medium, adjusting the turbidity to a 0.5 McFarland standard.
3.2.2. Biofilm Formation and Treatment:
-
Dispense the standardized cell suspension into the wells of a 96-well microtiter plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a growth control (no compound).
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
3.2.3. Biofilm Quantification (Crystal Violet Assay):
-
After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Solubilize the stained biofilm with 30% acetic acid or ethanol.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the control indicates biofilm inhibition.
Osteoclastogenesis Inhibition Assay
This protocol details the procedure for assessing the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into osteoclasts.
3.3.1. Isolation and Culture of BMMs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage Colony-Stimulating Factor) for 3-4 days to generate BMMs.
3.3.2. Osteoclast Differentiation:
-
Seed the BMMs in 96-well plates.
-
Induce osteoclast differentiation by treating the cells with M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand).
-
Concurrently, treat the cells with different concentrations of this compound.
3.3.3. TRAP Staining:
-
After 5-7 days of culture, fix the cells with 4% paraformaldehyde.
-
Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercially available kit.
-
TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts.
3.3.4. Western Blot Analysis for NF-κB Pathway Proteins:
-
Lyse the treated BMMs and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p65, total p65, IκBα, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The inhibitory effect of this compound on osteoclastogenesis is primarily attributed to its interference with the RANKL-induced NF-κB signaling pathway.
Conclusion
This compound is a promising natural compound with well-defined anti-inflammatory, antifungal, and anti-osteoclastogenic properties. The provided data and experimental protocols offer a solid foundation for researchers to further explore its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms underlying its diverse biological activities, as well as on its pharmacokinetic and toxicological profiles, to pave the way for its potential development as a novel therapeutic agent.
References
An In-Depth Technical Guide to the Mechanism of Action of Rubiadin 1-methyl ether in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiadin 1-methyl ether (RBME), a natural anthraquinone found in medicinal plants such as Morinda officinalis and Rubia cordifolia, has emerged as a compound of interest in oncology research.[1] Like other anthraquinones, RBME is being investigated for its potential anticancer properties.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in cancer cells, with a focus on its effects on key signaling pathways and the induction of cell death. The information presented herein is intended to support further research and drug development efforts in this area.
Data Presentation
The cytotoxic effects of this compound and its related compound, Rubiadin, have been evaluated in various cancer cell lines. The available quantitative data is summarized below.
| Compound | Cell Line | Cancer Type | IC50 / LD80 / CC50 | Notes |
| This compound | NCI-H187 | Small Cell Lung Cancer | 4.5 µg/mL (IC50) | [1] |
| This compound | Vero | Normal kidney epithelial | 34.4 ± 0.2 μg/mL (CC50) | Non-cancerous cell line, for toxicity reference.[2] |
| Rubiadin | NCI-H187 | Small Cell Lung Cancer | 14.2 µg/mL (IC50) | [1] |
| Rubiadin | HepG2 | Liver Cancer | 3.6, 4.4, 4.8 µM (IC50) | |
| Rubiadin | CEM-SS | T-lymphoblastic leukemia | 3 µg/mL (IC50) | |
| Rubiadin | MCF-7 | Breast Cancer | 10 µg/mL (IC50) | |
| Rubiadin | HeLa | Cervical Cancer | >30 µg/mL (IC50) | |
| Rubiadin | SW480 | Colon Cancer | 50 µM (LD80) | With 10 J/cm² light exposure (Photodynamic Therapy). |
| Rubiadin | MCF-7c3 | Breast Cancer | Concentration-dependent | With light exposure (Photodynamic Therapy). |
Core Mechanism of Action
The primary mechanism of action of this compound in cancer cells appears to be multifaceted, involving the induction of cell death through apoptosis and necrosis, and the modulation of key inflammatory and survival signaling pathways.
Inhibition of the NF-κB Signaling Pathway
A significant aspect of this compound's mechanism of action is its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation, cell survival, proliferation, and angiogenesis, and its constitutive activation is a hallmark of many cancers. RBME has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-survival and pro-inflammatory genes.
Induction of Apoptosis and Necrosis
This compound has been demonstrated to induce cell death in cancer cells. In conjunction with photodynamic therapy (PDT), RBME can lead to necrosis in colon cancer cells. Studies on the related compound, rubiadin, have shown the induction of apoptosis through the activation of caspase-3 and cleavage of PARP, accompanied by DNA fragmentation.
Potential Involvement of PI3K/Akt and MAPK/ERK Pathways
While direct evidence for the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways is currently limited, the activity of structurally related compounds suggests a potential role. For instance, Quercetin-3-methyl ether has been shown to inhibit the PI3K/Akt pathway in breast cancer cells. Furthermore, other natural anthraquinones have been identified as potential inhibitors of the MAPK pathway. Given that both the PI3K/Akt and MAPK/ERK pathways are crucial for cancer cell proliferation, survival, and resistance to therapy, investigating the effects of RBME on these pathways is a critical area for future research.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound in cancer cells.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
This compound (stock solution in DMSO)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. Remove the medium from the wells and add 100 µL of the prepared RBME dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest RBME concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the RBME concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK/ERK signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and compare to the loading control (e.g., β-actin).
Conclusion and Future Directions
This compound demonstrates promising anticancer activity, primarily through the induction of cell death and the inhibition of the pro-survival NF-κB signaling pathway. Its photocytotoxic properties further enhance its potential as a therapeutic agent. However, a comprehensive understanding of its mechanism of action requires further investigation.
Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a broader panel of human cancer cell lines.
-
Elucidation of Signaling Pathway Modulation: Conducting detailed studies to confirm and quantify the effects of RBME on the PI3K/Akt and MAPK/ERK signaling pathways in various cancer models.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.
-
Combination Therapy Studies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies.
The continued exploration of this compound's anticancer properties and its detailed molecular mechanisms will be crucial for its potential translation into clinical applications for the treatment of cancer.
References
Rubiadin 1-Methyl Ether: A Potent Inhibitor of the NF-κB Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Rubiadin 1-methyl ether, a natural anthraquinone compound, has emerged as a significant subject of interest within the scientific community due to its potential therapeutic applications, particularly in the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of this compound as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immunity, and cell survival. Its dysregulation is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancer. This compound, isolated from medicinal plants such as Morinda officinalis, has demonstrated the ability to suppress NF-κB activation, thereby mitigating the downstream inflammatory cascade.[1][2][3][4] This document will delve into the molecular mechanisms of its inhibitory action, present quantitative data from key studies, provide detailed experimental protocols for assessing its efficacy, and visualize the involved pathways and workflows.
Quantitative Data on the Inhibitory Effects of this compound
The inhibitory activity of this compound on the NF-κB pathway and downstream inflammatory mediators has been quantified in several in vitro and in vivo studies. The following tables summarize the key findings, offering a clear comparison of its efficacy across different experimental setups.
Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of this compound | Percentage Inhibition (%) | Reference |
| Nitric Oxide (NOx) | 30 µM | 46.3 ± 12.0 (at 3 mg/kg in vivo) to 60.1 ± 8.7 (at 30 mg/kg in vivo) | [5] |
| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2 | |
| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1 | |
| Tumor Necrosis Factor-α (TNF-α) | 30 µM | Not significant |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in a Mouse Model of Acute Lung Injury
| Parameter | Dosage of this compound | Percentage Inhibition (%) | Reference |
| Leukocyte Infiltration | 3, 10, and 30 mg/kg | Dose-dependent decrease | |
| Nitric Oxide (NOx) | 3, 10, and 30 mg/kg | 46.3 ± 12.0, 51.8 ± 3.7, and 60.1 ± 8.7 | |
| Myeloperoxidase (MPO) Activity | 3, 10, and 30 mg/kg | 41.8 ± 4.5, 50.1 ± 2.5, and 54.7 ± 3.5 | |
| Tumor Necrosis Factor-α (TNF-α) | 10 and 30 mg/kg | 27.7 ± 6.6 and 69.2 ± 11.4 | |
| Interleukin-10 (IL-10) | 10 and 30 mg/kg | 324.8 ± 67 and 360.5 ± 74.8 (% increase) |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting key steps in the canonical NF-κB signaling pathway. The primary mechanism involves the inhibition of the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation and the subsequent transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the inhibitory effect of this compound on the NF-κB pathway.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1 to 300 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
2. Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to quantify the levels of key proteins involved in the NF-κB signaling cascade.
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for Western Blot analysis of NF-κB pathway proteins.
3. NF-κB (p65) Nuclear Translocation Assay
This assay visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Seeding: Cells are seeded on glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated as described in the cell culture and treatment protocol.
-
Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunofluorescence Staining: Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The coverslips are mounted on glass slides and visualized using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Caption: Experimental workflow for the NF-κB (p65) nuclear translocation assay.
This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions through its targeted inhibition of the NF-κB signaling pathway. The compiled quantitative data and detailed mechanistic insights provide a solid foundation for further research and development. The experimental protocols outlined in this guide offer a standardized approach for researchers to investigate the efficacy of this compound and similar compounds. Future studies should focus on elucidating its precise molecular targets within the NF-κB cascade, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its safety and efficacy in preclinical and clinical settings. The continued exploration of natural compounds like this compound holds great promise for the discovery of novel anti-inflammatory therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rubiadin-1-methyl ether from Morinda officinalis How. Inhibits osteoclastogenesis through blocking RANKL-induced NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Rubiadin 1-methyl ether from Morinda officinalis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morinda officinalis, a traditional Chinese medicine, is a rich source of various bioactive compounds, among which anthraquinones have garnered significant scientific interest. One such compound, Rubiadin 1-methyl ether, has emerged as a promising therapeutic agent with a spectrum of biological activities. This technical guide provides an in-depth overview of the current scientific evidence on the biological effects of this compound, with a focus on its anti-inflammatory, anti-osteoporotic, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development endeavors.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory and immunomodulatory effects in both in vitro and in vivo models.[1][2] Its mechanism of action is primarily attributed to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the dose-dependent inhibitory effects of this compound on key inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages [3][4]
| Parameter | Concentration | % Inhibition |
| NOx Production | 30 µM | 44.7 ± 9.6 |
| IL-6 Production | 30 µM | 52.1 ± 3.2 |
| IL-1β Production | 30 µM | 78.0 ± 4.1 |
Table 2: In Vivo Anti-inflammatory Activity of this compound in a Mouse Model of LPS-induced Acute Lung Injury [1]
| Parameter | Dosage | % Inhibition |
| NOx Levels | 3 mg/kg | 46.3 ± 12.0 |
| 10 mg/kg | 51.8 ± 3.7 | |
| 30 mg/kg | 60.1 ± 8.7 | |
| IL-6 Levels | 3 mg/kg | 33.7 ± 10.5 |
| 10 mg/kg | 49.0 ± 6.9 | |
| 30 mg/kg | 79.5 ± 6.8 | |
| TNF-α Levels | 10 mg/kg | 27.7 ± 6.6 |
| 30 mg/kg | 69.2 ± 11.4 | |
| IL-12p70 Levels | 3 mg/kg | 37.1 ± 11.3 |
| 10 mg/kg | 47.4 ± 13.9 | |
| 30 mg/kg | 79.5 ± 8.2 | |
| MPO Activity | 3 mg/kg | 41.8 ± 4.5 |
| 10 mg/kg | 50.1 ± 2.5 | |
| 30 mg/kg | 54.7 ± 3.5 |
Table 3: Effect of this compound on IL-10 Production in a Mouse Model of LPS-induced Acute Lung Injury
| Dosage | % Increase in IL-10 |
| 10 mg/kg | 324.8 ± 67 |
| 30 mg/kg | 360.5 ± 74.8 |
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture and Maintenance:
-
RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells (5 × 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 to 300 µM) for another 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 2 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 450 nm to determine cell viability and calculate the non-toxic working concentration.
3. LPS-induced Inflammation:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 30 µM) for 30 minutes.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
4. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NOx) Levels: Collect the cell culture supernatant. Measure the nitrite concentration using the Griess reagent.
-
Cytokine Levels (IL-6, IL-1β, TNF-α): Measure the concentrations of these cytokines in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Express the results as a percentage of inhibition compared to the LPS-only treated group.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Workflow for in vitro anti-inflammatory activity assessment.
Anti-osteoporotic Activity
This compound has been identified as a potent inhibitor of osteoclastogenesis, the process of bone resorption by osteoclasts. This activity suggests its potential as a therapeutic agent for osteoporosis and other bone-related disorders characterized by excessive bone loss.
Quantitative Data on Anti-osteoporotic Effects
The following table summarizes the inhibitory effects of this compound on osteoclast formation and the expression of key osteoclast-related proteins.
Table 4: In Vitro Anti-osteoporotic Activity of this compound
| Parameter | Concentration | Effect | Reference |
| Osteoclast Proliferation | 10 µM | Promoted | |
| Osteoclast TRAP Activity | 10 µM | Inhibited | |
| Osteoclast Bone Resorption | 10 µM | Inhibited | |
| NFATc1 Expression | Not specified | Downregulated | Not specified in abstracts |
| c-Fos Expression | Not specified | Downregulated | Not specified in abstracts |
| MMP-9 Expression | Not specified | Downregulated | Not specified in abstracts |
| Cathepsin K (CtsK) Expression | Not specified | Downregulated | Not specified in abstracts |
Experimental Protocol: In Vitro Osteoclastogenesis Assay
This protocol describes the induction of osteoclast differentiation from bone marrow-derived macrophages (BMMs) and the assessment of the inhibitory effects of this compound.
1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMMs):
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and M-CSF (macrophage colony-stimulating factor) to induce differentiation into BMMs.
2. Osteoclast Differentiation:
-
Seed BMMs in a 96-well plate.
-
Treat the cells with various concentrations of this compound.
-
Induce osteoclastogenesis by adding M-CSF and RANKL (Receptor Activator of Nuclear Factor κB Ligand) to the culture medium.
-
Culture the cells for 4-5 days, replacing the medium with fresh medium containing the respective treatments every 2 days.
3. TRAP Staining:
-
After differentiation, fix the cells with 10% formalin.
-
Stain for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a TRAP staining kit.
-
Identify TRAP-positive multinucleated cells (containing three or more nuclei) as osteoclasts and count them under a microscope.
4. Bone Resorption Assay:
-
Seed BMMs on bone-mimicking calcium phosphate-coated plates.
-
Induce osteoclast differentiation in the presence or absence of this compound as described above.
-
After the culture period, remove the cells and visualize the resorption pits.
-
Quantify the resorbed area using image analysis software.
5. Western Blot Analysis:
-
Lyse the cells at different time points of differentiation to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key osteoclastogenic markers (e.g., NFATc1, c-Fos, MMP-9, CtsK, p-p65, p-IκBα) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
Inhibition of the NF-κB pathway by this compound.
Neuroprotective Activity
Emerging evidence suggests that constituents of Morinda officinalis, including this compound, possess neuroprotective properties, making them potential candidates for the management of neurodegenerative diseases such as Alzheimer's disease. The proposed mechanisms include anti-inflammatory and antioxidant effects within the central nervous system.
Quantitative Data on Neuroprotective Effects
While direct quantitative data for isolated this compound in neuroprotection is still developing, studies on Morinda officinalis extracts and related compounds provide valuable insights.
Table 5: Potential Neuroprotective Activities Associated with Morinda officinalis Constituents
| Bioassay | Compound/Extract | Effect | Reference |
| Acetylcholinesterase (AChE) Inhibition | M. officinalis Extracts | Inhibited | |
| Butyrylcholinesterase (BChE) Inhibition | M. officinalis Extracts | Inhibited | |
| BACE1 Inhibition | M. officinalis Extracts | Inhibited | |
| Advanced Glycation End-product (AGE) Formation | M. officinalis Extracts | Inhibited | |
| Amyloid-beta (Aβ) Plaque Accumulation Reduction | Rubiadin | Reduced in APP/PS1 mice | |
| Neuroinflammation in Aβ-induced N2a cells | Rubiadin | Inhibited via NF-κB pathway |
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines a general method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma cell line SH-SY5Y.
1. Cell Culture and Maintenance:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
2. Induction of Oxidative Stress:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta peptide (Aβ).
3. Cell Viability Assessment (MTT Assay):
-
Following the treatment period, assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of this compound would indicate a protective effect.
4. Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
A reduction in fluorescence intensity in cells pre-treated with this compound would suggest an antioxidant effect.
5. Amyloid-beta Aggregation Assay (Thioflavin T Assay):
-
To assess the effect on Aβ aggregation, incubate synthetic Aβ peptide alone or with different concentrations of this compound.
-
At various time points, take aliquots and add Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.
-
Measure the fluorescence intensity to quantify the extent of Aβ aggregation. Inhibition of the increase in fluorescence would indicate an anti-aggregating effect.
Conceptual framework for evaluating neuroprotective activity.
Conclusion and Future Perspectives
This compound, a natural anthraquinone from Morinda officinalis, exhibits a compelling range of biological activities, including potent anti-inflammatory, anti-osteoporotic, and potential neuroprotective effects. The primary mechanism underlying its anti-inflammatory and anti-osteoporotic actions appears to be the modulation of the NF-κB signaling pathway. While its neuroprotective potential is promising, further research is warranted to elucidate the specific mechanisms and to obtain more extensive quantitative data for the isolated compound. The detailed methodologies and summarized data presented in this technical guide aim to serve as a valuable resource for the scientific community to advance the investigation of this compound as a lead compound for the development of novel therapeutics for a variety of debilitating diseases.
References
- 1. Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Rubiadin 1-Methyl Ether on Macrophage Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro cytotoxic effects of Rubiadin 1-methyl ether, a natural anthraquinone, on macrophage cell lines. The document summarizes key quantitative data on cell viability and apoptosis, details the experimental protocols for relevant assays, and elucidates the underlying molecular mechanisms through signaling pathway diagrams. The primary focus is on the compound's activity in the RAW 264.7 murine macrophage cell line, a widely used model in immunological and pharmacological research. The information presented is intended to support further investigation into the therapeutic potential of this compound as a modulator of macrophage function.
Introduction
This compound is a naturally occurring anthraquinone that has garnered scientific interest for its diverse biological activities, including its anti-inflammatory properties.[1][2] Macrophages, key cells of the innate immune system, play a pivotal role in the initiation and resolution of inflammation. Consequently, compounds that modulate macrophage function are of significant interest for the development of novel therapeutics for inflammatory diseases. This guide focuses on the cytotoxic effects of this compound on macrophages, an important aspect of its pharmacological profile that influences its therapeutic window and potential applications. At higher concentrations, its anti-inflammatory effects are coupled with the induction of apoptosis, a programmed cell death mechanism.[1]
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound have been primarily evaluated in the RAW 264.7 macrophage cell line. The following tables summarize the key quantitative findings from these studies.
Table 1: Cell Viability of RAW 264.7 Macrophages Treated with this compound
| Concentration (µM) | Mean Cell Viability (%) | Standard Deviation (SD) |
| 1 | ~100 | - |
| 3 | ~100 | - |
| 10 | ~100 | - |
| 30 | ~90 | - |
| 100 | <80 | - |
| 300 | <60 | - |
Data extracted from Mohr et al., 2019. The study reported that significant toxicity was observed only at high concentrations (up to 100 μM). The calculated CC10 (concentration that kills 10% of cells) was determined to be 30 μM.[1]
Table 2: Apoptosis of RAW 264.7 Macrophages Treated with this compound
| Treatment | Concentration (µM) | Mean Apoptotic Cells (%) | Standard Deviation (SD) |
| Control (LPS only) | - | ~10 | - |
| This compound | 3 | ~12 | - |
| This compound | 10 | ~15 | - |
| This compound | 30 | ~25 | - |
Data interpreted from graphical representations in Mohr et al., 2019. The study demonstrated a significant, dose-dependent increase in macrophage apoptosis with this compound treatment.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the cytotoxicity of this compound on macrophage cell lines.
Cell Culture
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Incubation: Incubate the plate for 24 hours to allow for cell adherence.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 300 µM) dissolved in DMSO (final DMSO concentration should be non-toxic, e.g., <0.5%). Include a vehicle control (DMSO only).
-
Incubation: Incubate for another 24 hours.
-
MTT Addition: Remove the culture medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by this compound and a typical experimental workflow for assessing its cytotoxicity.
Proposed Signaling Pathway of this compound in Macrophages
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Experimental workflow for cytotoxicity assessment.
Discussion of Molecular Mechanisms
This compound exerts its cytotoxic effects on macrophages, particularly at higher concentrations, through a mechanism that appears to be linked to its anti-inflammatory activity. The primary molecular target identified is the Nuclear Factor-kappa B (NF-κB) signaling pathway.
NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, and cell survival. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and anti-apoptotic genes.
This compound has been shown to inhibit the activation of the NF-κB pathway. It is proposed to act by preventing the phosphorylation of the p65 subunit of NF-κB and the degradation of IκBα. This inhibition leads to the retention of the NF-κB complex in the cytoplasm, thereby preventing the transcription of its target genes.
The induction of apoptosis by this compound is likely a direct consequence of NF-κB inhibition. NF-κB promotes cell survival by upregulating the expression of anti-apoptotic proteins. By blocking NF-κB activity, this compound can sensitize macrophages to apoptosis. The apoptotic process initiated by NF-κB inhibition in macrophages is thought to proceed through the intrinsic or mitochondrial pathway. This involves a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.
Conclusion
This compound demonstrates a dose-dependent cytotoxic effect on macrophage cell lines, primarily through the induction of apoptosis. This activity is intrinsically linked to its ability to inhibit the NF-κB signaling pathway, a master regulator of inflammation and cell survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic agent. Understanding its cytotoxic profile is essential for defining its therapeutic index and for the design of future preclinical and clinical studies. Further research is warranted to fully elucidate the downstream effectors of NF-κB inhibition that lead to apoptosis in macrophages and to explore the compound's efficacy in in vivo models of inflammatory diseases.
References
Rubiadin 1-Methyl Ether: A Technical Guide on its Potential for Osteoporosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis, a progressive skeletal disorder characterized by diminished bone mass and microarchitectural deterioration, presents a significant global health challenge. Current therapeutic strategies, while effective, are often accompanied by limitations, necessitating the exploration of novel drug candidates. Rubiadin 1-methyl ether (RBM), a naturally occurring anthraquinone isolated from the roots of Morinda officinalis, has emerged as a promising small molecule for the treatment of osteoporosis. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anti-osteoporotic potential of RBM, with a focus on its mechanism of action, quantitative efficacy, and detailed experimental methodologies. The primary mechanism elucidated to date involves the potent inhibition of osteoclastogenesis and bone resorption through the suppression of the RANKL-induced NF-κB signaling pathway. While pro-osteoblastic effects have been reported, the underlying molecular pathways remain less defined. This document aims to serve as a core resource for researchers and drug development professionals interested in the therapeutic potential of this compound for bone-related disorders.
Core Mechanism of Action: Inhibition of Osteoclastogenesis
The hallmark of this compound's anti-osteoporotic activity lies in its profound inhibitory effect on osteoclasts, the primary cells responsible for bone resorption. In vitro studies have consistently demonstrated that RBM, at non-cytotoxic concentrations, significantly curtails the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.[1][2]
Modulation of the NF-κB Signaling Pathway
The primary molecular mechanism underlying the anti-osteoclastogenic effect of RBM is the targeted inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced NF-κB signaling cascade.[1] RANKL, a critical cytokine for osteoclast formation, function, and survival, activates the NF-κB pathway, leading to the transcription of genes essential for osteoclastogenesis. RBM intervenes at several key points within this pathway:
-
Inhibition of IκBα Degradation and p65 Phosphorylation: RBM has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters the NF-κB p65 subunit in the cytoplasm.[1] Furthermore, it inhibits the phosphorylation of the p65 subunit, a crucial step for its activation.[1]
-
Suppression of p65 Nuclear Translocation: By inhibiting IκBα degradation and p65 phosphorylation, RBM effectively blocks the translocation of the active p65 subunit into the nucleus.
-
Downregulation of Osteoclast-Specific Gene Expression: The net effect of inhibiting the NF-κB pathway is the significant downregulation of key transcription factors and effector proteins required for osteoclast differentiation and function, including nuclear factor of activated T-cells 1 (NFATc1), c-Fos, matrix metallopeptidase 9 (MMP-9), and cathepsin K (CtsK).
Inhibition of Beclin1-Dependent Autophagy
Recent evidence has unveiled a novel aspect of RBM's mechanism involving the modulation of autophagy. Autophagy, a cellular process for the degradation and recycling of cellular components, is essential for osteoclastogenesis. RBM has been found to inhibit Beclin1-dependent autophagy in osteoclast precursors. This inhibition is achieved by reducing the transcription of BECN1, the gene encoding Beclin1, through the suppression of NF-κB p65 activation.
Pro-Osteoblastic Effects
In addition to its potent anti-resorptive properties, this compound has demonstrated a stimulatory effect on osteoblasts, the cells responsible for bone formation. In vitro studies have indicated that RBM can promote the proliferation of osteoblasts. Furthermore, an increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, has been observed in the presence of RBM. However, the molecular mechanisms governing these pro-osteoblastic effects are not as well-characterized as its actions on osteoclasts.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast differentiation and bone formation. Despite its importance in bone anabolism, the current body of scientific literature does not provide direct evidence for the involvement of the Wnt/β-catenin pathway in the mechanism of action of this compound in osteoblasts. Further research is warranted to investigate potential interactions between RBM and this key signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies investigating the efficacy of this compound.
| Assay | Cell Type | Concentration | Effect | Reference |
| Osteoclast Formation (TRAP-positive multinucleated cells) | Bone Marrow Macrophages (BMMs) | 0.1, 1, 10 µM | Dose-dependent inhibition | |
| Bone Resorption (Pit Area) | Osteoclasts | 10⁻⁶ mol/L | 43% reduction | |
| Osteoblast Proliferation | Osteoblasts | Not Specified | Increased proliferation | |
| Alkaline Phosphatase (ALP) Activity | Osteoblasts | Not Specified | Increased activity |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Osteoclastogenesis Assay
-
Cell Culture: Bone marrow macrophages (BMMs) are isolated from the femur and tibia of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) for 3 days to generate osteoclast precursors.
-
Induction of Osteoclastogenesis: Osteoclast precursors are seeded in 96-well plates and cultured with M-CSF (30 ng/mL) and RANKL (50-100 ng/mL) in the presence of varying concentrations of this compound or vehicle control. The culture medium is replaced every 2-3 days.
-
TRAP Staining: After 4-6 days of culture, cells are fixed with 4% paraformaldehyde and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.
Bone Resorption Pit Assay
-
Substrate Preparation: Bovine bone slices or dentin slices are placed in 96-well plates.
-
Cell Culture: Osteoclast precursors (BMMs) are seeded onto the bone/dentin slices and cultured with M-CSF and RANKL to induce osteoclast differentiation as described in the osteoclastogenesis assay.
-
Treatment: Mature osteoclasts are treated with different concentrations of this compound or vehicle control for an additional 48-72 hours.
-
Visualization and Quantification: The cells are removed from the slices by sonication or treatment with sodium hypochlorite. The resorption pits are visualized by staining with toluidine blue or using scanning electron microscopy. The total area of resorption pits is quantified using image analysis software.
Western Blot Analysis for NF-κB Signaling
-
Cell Lysis: Osteoclast precursors are treated with RANKL and this compound for specified time points. Cells are then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of IκBα and p65, as well as antibodies for NFATc1, c-Fos, and β-actin (as a loading control).
-
Detection: The membrane is then incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Osteoblast Proliferation Assay
-
Cell Culture: Osteoblastic cells (e.g., MC3T3-E1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control for 24-72 hours.
-
MTT Assay: Cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to the wells, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture and Treatment: Osteoblastic cells are cultured and treated with this compound as described for the proliferation assay.
-
Cell Lysis: After the treatment period, cells are washed with PBS and lysed.
-
ALP Activity Measurement: The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) as a substrate. The production of p-nitrophenol is measured colorimetrically at 405 nm. The ALP activity is normalized to the total protein content of the cell lysate.
Mineralization Assay (Alizarin Red S Staining)
-
Osteogenic Differentiation: Osteoblastic cells are cultured in osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) with or without this compound for 14-21 days.
-
Fixation and Staining: The cell layer is fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2), which specifically binds to calcium deposits.
-
Quantification: The stained mineralized nodules can be visualized by microscopy. For quantification, the stain can be extracted with cetylpyridinium chloride, and the absorbance is measured at 562 nm.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Mechanism of this compound in inhibiting the RANKL-induced NF-κB signaling pathway in osteoclasts.
Figure 2. Experimental workflow for the in vitro osteoclastogenesis assay.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for osteoporosis. Its well-defined mechanism of action, centered on the potent inhibition of osteoclast differentiation and function via the NF-κB signaling pathway, provides a strong rationale for its further development. The compound's dual action of inhibiting bone resorption while promoting bone formation, although the latter is less understood, makes it an attractive candidate for a bone anabolic agent.
Future research should focus on several key areas:
-
In-depth elucidation of the molecular mechanisms underlying the pro-osteoblastic effects of RBM, including a thorough investigation of its potential interaction with the Wnt/β-catenin pathway and other anabolic signaling cascades.
-
Comprehensive in vivo studies in animal models of osteoporosis to evaluate the efficacy, pharmacokinetics, and safety profile of RBM.
-
Structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of RBM, potentially leading to the development of even more effective analogs.
References
An In-Depth Technical Guide on the Immunomodulatory Properties of Rubiadin 1-methyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiadin 1-methyl ether (RBME) is a naturally occurring anthraquinone primarily isolated from medicinal plants such as those from the Rubia and Morinda species, including Morinda officinalis and Pentas schimperi.[1][2][3] Anthraquinones are a well-established class of compounds with a history of use in traditional medicine and modern drug development, known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, focusing on its mechanism of action, effects on immune cells, and its potential as a therapeutic agent for inflammatory conditions. The information presented is collated from key in vitro and in vivo studies, with a focus on quantitative data and detailed experimental methodologies.
Immunomodulatory Effects: A Quantitative Overview
This compound has demonstrated significant anti-inflammatory and immunomodulatory activity by modulating the production of key signaling molecules and cytokines in immune cells. Its effects have been characterized in both cellular models using macrophages and in animal models of acute inflammation.
In Vitro Effects on RAW 264.7 Macrophages
Studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have been instrumental in elucidating the direct effects of RBME on immune cell responses. LPS, a component of Gram-negative bacteria, is a potent inducer of inflammatory pathways in macrophages. RBME has been shown to significantly inhibit the production of pro-inflammatory mediators in this model.
Table 1: In Vitro Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration of RBME | % Inhibition / Effect | Reference |
| Nitric Oxide (NOx) | 30 µM | Significant Inhibition | |
| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2% | |
| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1% | |
| Tumor Necrosis Factor-α (TNF-α) | 30 µM | No significant inhibition | |
| Macrophage Apoptosis | Not specified | Increased apoptosis rate |
Data presented as mean ± S.D. where available.
In Vivo Effects in a Murine Model of Acute Lung Injury
The immunomodulatory properties of RBME have also been validated in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. Oral administration of RBME demonstrated a dose-dependent reduction in key inflammatory markers in the bronchoalveolar lavage fluid (BALF).
Table 2: In Vivo Effects of this compound in LPS-Induced Acute Lung Injury in Mice
| Parameter | Dosage of RBME (p.o.) | % Inhibition / Effect | Reference |
| Pro-inflammatory Cytokines & Mediators | |||
| Nitric Oxide (NOx) | 3 mg/kg | 46.3 ± 12.0% | |
| 10 mg/kg | 51.8 ± 3.7% | ||
| 30 mg/kg | 60.1 ± 8.7% | ||
| Myeloperoxidase (MPO) Activity | 3 mg/kg | 41.8 ± 4.5% | |
| 10 mg/kg | 50.1 ± 2.5% | ||
| 30 mg/kg | 54.7 ± 3.5% | ||
| Interleukin-6 (IL-6) | 3 mg/kg | 33.7 ± 10.5% | |
| 10 mg/kg | 49.0 ± 6.9% | ||
| 30 mg/kg | 79.5 ± 6.8% | ||
| Interleukin-12p70 (IL-12p70) | 3 mg/kg | 37.1 ± 11.3% | |
| 10 mg/kg | 47.4 ± 13.9% | ||
| 30 mg/kg | 79.5 ± 8.2% | ||
| Tumor Necrosis Factor-α (TNF-α) | 10 mg/kg | 27.7 ± 6.6% | |
| 30 mg/kg | 69.2 ± 11.4% | ||
| Interferon-γ (IFN-γ) | 3, 10, 30 mg/kg | Significant decrease | |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 3, 10, 30 mg/kg | Significant decrease | |
| Leukocyte Infiltration & Fluid Leakage | 3, 10, 30 mg/kg | Significant decrease | |
| Anti-inflammatory Cytokines | |||
| Interleukin-10 (IL-10) | 10 mg/kg | 324.8 ± 67% increase | |
| 30 mg/kg | 360.5 ± 74.8% increase |
Data presented as mean ± S.D. where available.
Mechanism of Action: Signaling Pathways
The immunomodulatory effects of this compound are attributed to its ability to interfere with key inflammatory signaling cascades. The primary mechanism identified is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like LPS (which binds to Toll-like receptor 4, TLR4), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, IL-1β, TNF-α) and mediators (e.g., iNOS, which produces nitric oxide).
This compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit and the degradation of IκBα. This action prevents the nuclear translocation of p65, thereby blocking the transcription of NF-κB target genes and suppressing the inflammatory response.
Modulation of the Inflammatory Cascade
The overall effect of this compound is a shift from a pro-inflammatory to a more balanced, anti-inflammatory state. By inhibiting pro-inflammatory mediators like IL-6, TNF-α, and IFN-γ, while simultaneously increasing the production of the anti-inflammatory cytokine IL-10, RBME demonstrates a potent immunomodulatory profile. This dual action suggests its potential in treating inflammatory conditions characterized by excessive cytokine production.
Experimental Protocols
The following section details the methodologies used in the key studies investigating the immunomodulatory properties of this compound.
In Vitro Anti-Inflammatory Assay
This protocol describes the evaluation of RBME's effect on LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability (MTT Assay): To determine non-toxic concentrations, cells are seeded in a 96-well plate and treated with various concentrations of RBME (e.g., 1 to 300 µM) for 24 hours. Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
LPS Stimulation: Macrophages are pre-treated with a non-toxic concentration of RBME (e.g., 30 µM, the calculated CC₁₀) or vehicle (DMSO) for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours. Dexamethasone (7 µM) can be used as a positive control.
-
Nitric Oxide (NOx) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reaction. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is read at 540 nm.
-
Cytokine Measurement (ELISA): The levels of IL-6, IL-1β, and TNF-α in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Apoptosis Assay: The effect of RBME on macrophage apoptosis is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
In Vivo Acute Lung Injury Model
This protocol details the induction and assessment of ALI in mice to evaluate the in vivo efficacy of RBME.
-
Animal Model: Male Swiss mice are used for the study.
-
LPS-Induced ALI: Acute lung injury is induced by intranasal administration of LPS (5 mg/kg) dissolved in sterile PBS.
-
RBME Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, and 30 mg/kg) 1 hour prior to LPS challenge. A control group receives the vehicle.
-
Bronchoalveolar Lavage (BALF) Collection: 12 hours after the LPS challenge, the mice are euthanized, and the lungs are washed with PBS to collect the BALF.
-
Cell Count and Protein Measurement: The total number of leukocytes in the BALF is determined using a Neubauer chamber. The protein concentration, an indicator of fluid leakage, is measured using a suitable protein assay.
-
Myeloperoxidase (MPO) Activity: MPO activity, an index of neutrophil infiltration, is measured in the lung tissue or BALF pellet.
-
NOx and Cytokine Analysis: The levels of NOx and various cytokines (IL-6, IL-12p70, IFN-γ, TNF-α, MCP-1, and IL-10) in the BALF supernatant are quantified using the Griess reaction and specific ELISA kits, respectively.
Conclusion and Future Perspectives
This compound exhibits significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Its ability to suppress a wide range of pro-inflammatory cytokines and mediators while promoting the anti-inflammatory cytokine IL-10 highlights its potential as a lead compound for the development of novel therapeutics for inflammatory diseases, such as acute lung injury.
Future research should focus on elucidating the precise molecular targets of this compound within the inflammatory cascade. Investigating its effects on other key signaling pathways, such as the MAPK and JAK-STAT pathways, could provide a more complete understanding of its mechanism of action. Furthermore, preclinical studies evaluating its efficacy in chronic inflammatory models, along with pharmacokinetic and toxicological profiling, are necessary to advance its development as a clinical candidate.
References
- 1. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into Rubiadin 1-methyl ether: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiadin 1-methyl ether, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Primarily isolated from medicinal plants such as Morinda officinalis and Rubia cordifolia, this compound has demonstrated potential as an anti-inflammatory, anti-osteoporotic, and antifungal agent.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a detailed examination of its mechanism of action in key signaling pathways.
Physicochemical Properties
-
Molecular Formula: C₁₆H₁₂O₄[4]
-
Molecular Weight: 268.26 g/mol [4]
-
IUPAC Name: 3-hydroxy-1-methoxy-2-methylanthracene-9,10-dione
-
Appearance: Yellow needles
Spectroscopic Data
The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques. The following tables summarize the key NMR and MS data reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |
| 2.18 | s | 3H | -CH₃ (at C-2) | Acetone-d₆ | |
| 3.82 | s | 3H | -OCH₃ (at C-1) | Acetone-d₆ | |
| 7.52 | s | 1H | H-4 | Acetone-d₆ | |
| 7.85-7.89 | m | 2H | H-6, H-7 | Acetone-d₆ | |
| 8.10-8.13 | m | 2H | H-5, H-8 | Acetone-d₆ |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
| 9.4 | -CH₃ (at C-2) | Acetone-d₆ | |
| 60.9 | -OCH₃ (at C-1) | Acetone-d₆ | |
| 109.3 | C-4 | Acetone-d₆ | |
| 118.5 | C-9a | Acetone-d₆ | |
| 125.9 | C-5 | Acetone-d₆ | |
| 126.1 | C-2 | Acetone-d₆ | |
| 126.6 | C-8 | Acetone-d₆ | |
| 133.1 | C-8a | Acetone-d₆ | |
| 133.7 | C-6 | Acetone-d₆ | |
| 134.5 | C-7 | Acetone-d₆ | |
| 134.7 | C-10a | Acetone-d₆ | |
| 135.2 | C-4a | Acetone-d₆ | |
| 160.7 | C-1 | Acetone-d₆ | |
| 161.6 | C-3 | Acetone-d₆ | |
| 180.6 | C-9 | Acetone-d₆ | |
| 182.8 | C-10 | Acetone-d₆ |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Ion | Technique | Reference |
| 268 | 100 | [M]⁺ | EI-MS | |
| 253 | 40 | EI-MS | ||
| 239 | 25 | EI-MS | ||
| 222 | 12 | EI-MS | ||
| 165 | 13 | EI-MS | ||
| 152 | 22 | EI-MS |
Experimental Protocols
The spectroscopic data presented above are typically acquired through a series of well-defined experimental procedures. While specific parameters may vary between laboratories, the following outlines a general methodology for the isolation and characterization of this compound.
Isolation of this compound
A common method for the isolation of this compound involves solvent extraction from plant material, followed by chromatographic purification.
References
- 1. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anthraquinones rubiadin and its 1-methyl ether isolated from Heterophyllaea pustulata reduces Candida tropicalis biofilms formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C16H12O4 | CID 96191 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling Rubiadin 1-methyl ether: A Technical Guide to its Discovery, Isolation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubiadin 1-methyl ether, a naturally occurring anthraquinone, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological mechanisms of this compound, with a particular focus on its anti-inflammatory and anti-osteoclastogenic properties. Detailed experimental protocols for its extraction and purification are presented, alongside a quantitative analysis of its effects on key signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a bioactive compound that has been isolated from several plant species, including those of the Morinda and Pentas genera.[1][2] Structurally, it is a derivative of rubiadin, another well-known anthraquinone.[1] The scientific community has directed its attention towards this compound due to its promising therapeutic potential, particularly in the context of inflammatory diseases and bone disorders.[2][3] This guide will delve into the technical aspects of this compound, from its initial discovery in plant sources to the elucidation of its molecular mechanisms of action.
Discovery and Natural Occurrence
This compound is not a recent discovery, having been identified in various plant species over the years. It is notably present in the roots of Morinda officinalis, a plant used in traditional Chinese medicine. It has also been isolated from Pentas schimperi and Heterophyllaea pustulata. The presence of this compound in these botanicals has spurred investigations into their traditional medicinal uses and has paved the way for modern pharmacological studies. The general workflow for the discovery and isolation of such natural products is depicted below.
Experimental Protocols
Isolation and Purification of this compound from Morinda officinalis
The following protocol is a composite method based on procedures described in the scientific literature for the isolation of anthraquinones from plant materials.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the roots of Morinda officinalis at room temperature and grind them into a fine powder.
-
Solvent Extraction: The powdered plant material is then subjected to extraction. One common method is heat reflux extraction with methanol, which has shown good yields for this compound. A sample-to-solvent ratio of 1:25 (g/mL) is typically used, and the mixture is refluxed for 1-2 hours. The extraction process is repeated multiple times to ensure a comprehensive extraction.
-
Concentration: The collected methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.1.2. Fractionation and Column Chromatography
-
Solvent Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being moderately polar, is often enriched in the chloroform or ethyl acetate fraction.
-
Silica Gel Column Chromatography: The enriched fraction is then subjected to column chromatography using silica gel as the stationary phase.
-
Column Packing: A glass column is packed with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.
-
Sample Loading: The dried fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent system (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected in separate tubes.
-
Monitoring: The separation process is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene:ethyl acetate, 85:15) and visualized under UV light. Fractions with similar TLC profiles are combined.
-
3.1.3. Crystallization
-
Recrystallization: The combined fractions containing this compound are concentrated, and the compound is purified by recrystallization from a suitable solvent or solvent mixture, such as toluene or methanol, to obtain pure crystals.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the methodology described by Mohr et al. (2019).
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for 24 hours.
-
Analysis of Inflammatory Markers: The cell supernatant is collected to measure the levels of nitric oxide (NOx), interleukin-6 (IL-6), and interleukin-1β (IL-1β) using appropriate assay kits (e.g., Griess reagent for NOx, ELISA kits for cytokines).
Biological Activities and Mechanism of Action
This compound exhibits significant anti-inflammatory and anti-osteoclastogenic activities. These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Anti-Inflammatory Effects
In vitro studies using LPS-stimulated RAW 264.7 macrophages have demonstrated that this compound can significantly inhibit the production of pro-inflammatory mediators. In vivo studies on acute lung injury in mice have further substantiated these findings, showing a reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid.
Anti-Osteoclastogenic Effects
This compound has been shown to inhibit osteoclastogenesis, the formation of bone-resorbing cells. This is achieved by interfering with the RANKL-induced signaling cascade, which is crucial for osteoclast differentiation and activation.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors like RANKL or LPS, IκB is phosphorylated and degraded, allowing NF-κB (e.g., the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory and osteoclast-related genes.
This compound exerts its effects by inhibiting the phosphorylation of the p65 subunit of NF-κB and the degradation of IκBα. This prevents the nuclear translocation of p65 and subsequently suppresses the expression of downstream target genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various studies.
Table 1: In Vitro Anti-Inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | Concentration | % Inhibition (Mean ± SD) |
| NOx Production | 30 µM | 44.7 ± 9.6 |
| IL-6 Production | 30 µM | 52.1 ± 3.2 |
| IL-1β Production | 30 µM | 78.0 ± 4.1 |
Table 2: In Vivo Anti-Inflammatory Effects of this compound in a Mouse Model of Acute Lung Injury
| Parameter | Dose (mg/kg) | % Inhibition (Mean ± SD) |
| NOx Levels | 3 | 46.3 ± 12.0 |
| 10 | 51.8 ± 3.7 | |
| 30 | 60.1 ± 8.7 | |
| IL-6 Levels | 3 | 33.7 ± 10.5 |
| 10 | 49.0 ± 6.9 | |
| 30 | 79.5 ± 6.8 | |
| IL-12p70 Levels | 3 | 37.1 ± 11.3 |
| 10 | 47.4 ± 13.9 | |
| 30 | 79.5 ± 8.2 | |
| TNF-α Levels | 10 | 27.7 ± 6.6 |
| 30 | 69.2 ± 11.4 | |
| MPO Activity | 3 | 41.8 ± 4.5 |
| 10 | 50.1 ± 2.5 | |
| 30 | 54.7 ± 3.5 |
Table 3: In Vivo Effect of this compound on IL-10 Production in a Mouse Model of Acute Lung Injury
| Dose (mg/kg) | % Increase in IL-10 (Mean ± SD) |
| 10 | 324.8 ± 67 |
| 30 | 360.5 ± 74.8 |
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and anti-osteoclastogenic properties. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for a range of inflammatory conditions and bone diseases. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers seeking to explore the full therapeutic potential of this intriguing molecule. Further preclinical and clinical studies are warranted to translate these promising findings into tangible clinical applications.
References
- 1. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rubiadin-1-methyl ether from Morinda officinalis How. Inhibits osteoclastogenesis through blocking RANKL-induced NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Isolation of Rubiadin 1-methyl ether from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rubiadin 1-methyl ether (1-methoxy-2-methyl-3-hydroxy-9,10-anthraquinone) is a naturally occurring anthraquinone that has garnered significant interest for its potential therapeutic properties. It is predominantly isolated from plants of the Morinda genus, which are known for their use in traditional medicine.[1][2][3][4] This document provides a detailed protocol for the isolation and purification of this compound from plant material, summarizing key quantitative data and outlining the experimental workflow.
Data Presentation: Quantitative Parameters for Extraction and Analysis
The following table summarizes quantitative data gathered from various studies on the extraction and analysis of anthraquinones, including this compound, from Morinda species. This data is crucial for designing and optimizing the isolation process.
| Parameter | Value/Range | Plant Source & Part | Method | Reference |
| Extraction Method | Heat Reflux | Morinda officinalis (Roots) | Methanol Extraction | [5] |
| Soxhlet Extraction | Morinda citrifolia (Roots) | Ethanol | ||
| Sequential Maceration | Morinda citrifolia (Roots) | n-hexane, petroleum ether, chloroform, acetone, methanol | ||
| Extraction Solvent | 60% Methanol (optimal for rubiadin) | Noni Adventitious Roots | Ultrasonic or Reflux Extraction | |
| 80% Aqueous Ethanol | Morinda Morindoides (Roots) | Maceration | ||
| Extraction Time | 1 hour | Morinda officinalis (Roots) | Reflux with Methanol | |
| 4 hours | Morinda citrifolia (Roots) | Soxhlet with Ethanol | ||
| Sample to Solvent Ratio | 1.0 g to 25 mL | Morinda officinalis (Roots) | Reflux with Methanol | |
| Yield of this compound | 0.013% | Morinda officinalis (Roots) | HPLC-PDA Analysis | |
| HPLC Mobile Phase (Analysis) | Acetonitrile:Water (50:50, v/v) | Morinda officinalis (Roots) | Reversed-phase HPLC | |
| HPLC Column (Preparative) | C18 Reverse-Phase | General | Preparative HPLC |
Experimental Protocols
This section details the methodology for the isolation and purification of this compound from plant material. The protocol is a composite of established methods from the scientific literature.
Plant Material Preparation
-
Collection and Identification: Collect the roots of a suitable plant source, such as Morinda officinalis or Morinda morindoides. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.
-
Drying and Grinding: The collected plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds. Once thoroughly dried, grind the material into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Anthraquinones
This protocol describes a sequential extraction method using solvents of increasing polarity to separate compounds based on their solubility.
-
Defatting: Macerate the dried powder (e.g., 5 kg) with a non-polar solvent like n-hexane for 24-48 hours at room temperature. This step removes fats, waxes, and other non-polar compounds. Filter the mixture and collect the hexane extract. The marc (plant residue) should be air-dried.
-
Sequential Extraction:
-
Extract the air-dried marc sequentially with solvents of increasing polarity. A typical sequence is petroleum ether, followed by chloroform, acetone, and finally methanol.
-
For each solvent, fully immerse the marc and allow for extraction over 24-48 hours with occasional stirring.
-
After each extraction step, filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the respective crude extracts. This compound is expected to be primarily in the chloroform and subsequent, more polar extracts.
-
Alternative Method: Heat Reflux Extraction For a potentially more efficient extraction of this compound, heat reflux can be employed.
-
Place the dried plant powder (e.g., 1.0 g) in a round-bottom flask.
-
Add a suitable solvent, such as methanol (e.g., 25 mL).
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, filter the extract and concentrate it using a rotary evaporator.
Chromatographic Purification
The crude extract containing this compound requires further purification, typically through column chromatography followed by preparative HPLC if high purity is desired.
3.1. Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the crude chloroform or methanol extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar system and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and chloroform, or petroleum ether and chloroform.
-
Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 20 mL).
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a silica gel TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm). Fractions showing similar TLC profiles can be combined. This compound, being an anthraquinone, will typically appear as a colored spot.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining highly pure this compound, the semi-purified fractions from column chromatography can be subjected to preparative HPLC.
-
Sample Preparation: Dissolve the semi-purified, dried fraction in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Flow Rate: The flow rate will depend on the column dimensions.
-
Detection: Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (e.g., 280 nm).
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Confirmation: Evaporate the solvent from the collected fraction and confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.
Visualizations
Experimental Workflow for Isolation of this compound
References
Application Note: UPLC-MS/MS Method for the Quantification of Rubiadin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Rubiadin 1-methyl ether. The protocol provides a reliable methodology for the determination of this compound in complex matrices, such as plant extracts. The described method is validated for linearity, precision, accuracy, and sensitivity, making it suitable for quality control, pharmacokinetic studies, and various research applications.
Introduction
This compound is a naturally occurring anthraquinone found in various medicinal plants, including those of the Morinda and Rubia species.[1][2][3] It has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and antiosteoporotic effects.[2][4] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, investigation of its pharmacokinetic properties, and elucidation of its biological roles. This UPLC-MS/MS method offers high selectivity and sensitivity for the quantification of this compound.
Experimental Protocols
Sample Preparation (Reflux Extraction)
This protocol is optimized for the extraction of this compound from plant materials.
Materials:
-
Dried plant material (e.g., roots of Morinda officinalis)
-
Methanol (HPLC grade)
-
Reflux apparatus
-
Filter paper or syringe filter (0.22 µm)
Procedure:
-
Accurately weigh approximately 1.0 g of the powdered, dried plant material.
-
Transfer the sample to a round-bottom flask.
-
Add 25 mL of methanol to the flask.
-
Set up the reflux apparatus and heat the mixture to reflux for 60 minutes.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper.
-
For UPLC-MS/MS analysis, further clarify the filtrate using a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with methanol to fall within the calibration curve range.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., Xbridge BEH C18, 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.3% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (specific gradient to be developed based on system and other analytes) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 650 L/h |
| Collision Gas | Argon |
MRM Transition for this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined empirically | To be determined empirically | Optimized | Optimized |
Note: The exact m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables summarize the validation parameters for the UPLC-MS/MS method for the quantification of this compound, based on a representative study.
Table 1: Linearity, LOD, and LOQ
| Analyte | Regression Equation | Correlation Coefficient (r²) | Linear Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | y = ax + b | > 0.9930 | Variable | 0.87 - 9.19 | 2.60 - 27.57 |
Note: The specific regression equation and linear range should be established during method validation.
Table 2: Precision and Repeatability
| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Repeatability (RSD, %) |
| This compound | < 4.5 | < 4.5 | < 5.0 |
Table 3: Stability and Recovery
| Analyte | Stability (RSD, %) | Recovery (%) |
| This compound | < 5.0 | 95.32 - 99.86 |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Evaluation of Rubiadin 1-methyl ether in a Murine Model of Acute Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo experimental design and evaluation of Rubiadin 1-methyl ether, a natural anthraquinone, in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). The protocols are based on established methodologies demonstrating the compound's anti-inflammatory and immunomodulatory potential.
Introduction
This compound is an anthraquinone compound that has demonstrated significant anti-inflammatory properties.[1][2][3] Preclinical in vivo studies have shown its ability to modulate cytokine production and reduce inflammatory cell infiltration in a model of acute lung injury.[1][4] This document outlines the necessary protocols for replicating and expanding upon these findings, providing a basis for further investigation into the therapeutic potential of this compound. The primary mechanism of action explored in this model is the inhibition of pro-inflammatory mediators and the enhancement of anti-inflammatory cytokines.
Materials and Reagents
-
Test Compound: this compound
-
Vehicle for In Vivo Administration: A sterile solution of 0.9% NaCl, 5% Polysorbate-20 (Tween-20), and 5% Dimethyl sulfoxide (DMSO).
-
Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli
-
Animals: Male C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Anesthetics: Ketamine/Xylazine cocktail or Isoflurane
-
Reagents for Bronchoalveolar Lavage (BAL): Sterile phosphate-buffered saline (PBS)
-
ELISA Kits: For quantification of IL-6, IL-12p70, IFN-γ, TNF-α, MCP-1, and IL-10
-
Nitrate/Nitrite Assay Kit: For NOx measurement
-
Myeloperoxidase (MPO) Assay Kit
-
General Laboratory Equipment: Centrifuge, spectrophotometer, pipettes, etc.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes based on previous studies with this compound in an LPS-induced ALI model in mice.
Table 1: Effect of this compound on Pro-inflammatory Cytokines in BALF
| Treatment Group | Dose (mg/kg) | IL-6 (% Inhibition) | IL-12p70 (% Inhibition) | TNF-α (% Inhibition) |
| Vehicle + LPS | - | 0 | 0 | 0 |
| This compound + LPS | 3 | 33.7 ± 10.5 | 37.1 ± 11.3 | - |
| This compound + LPS | 10 | 49.0 ± 6.9 | 47.4 ± 13.9 | 27.7 ± 6.6 |
| This compound + LPS | 30 | 79.5 ± 6.8 | 79.5 ± 8.2 | 69.2 ± 11.4 |
Table 2: Effect of this compound on Anti-inflammatory Cytokine and Other Inflammatory Markers in BALF
| Treatment Group | Dose (mg/kg) | IL-10 (% Increase) | NOx (% Inhibition) | MPO Activity (% Inhibition) |
| Vehicle + LPS | - | 0 | 0 | 0 |
| This compound + LPS | 3 | - | 46.3 ± 12.0 | 41.8 ± 4.5 |
| This compound + LPS | 10 | 324.8 ± 67.0 | 51.8 ± 3.7 | 50.1 ± 2.5 |
| This compound + LPS | 30 | 360.5 ± 74.8 | 60.1 ± 8.7 | 54.7 ± 3.5 |
Experimental Protocols
Animal Model and Treatment
-
Acclimatization: House male C57BL/6 mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups (n=6-8 per group):
-
Sham (Vehicle control)
-
LPS + Vehicle
-
LPS + this compound (3 mg/kg)
-
LPS + this compound (10 mg/kg)
-
LPS + this compound (30 mg/kg)
-
LPS + Dexamethasone (positive control, optional)
-
-
Compound Administration: Prepare a fresh solution of this compound in the vehicle (0.9% NaCl, 5% Tween-20, 5% DMSO). Administer the compound or vehicle orally (p.o.) to the respective groups.
-
Induction of Acute Lung Injury: One hour after the compound administration, induce ALI by intratracheal or intranasal administration of LPS (5 mg/kg). The Sham group receives sterile saline instead of LPS.
-
Sample Collection: Twelve hours after LPS administration, euthanize the mice via an overdose of anesthetic.
Bronchoalveolar Lavage (BAL)
-
Expose the trachea and make a small incision.
-
Insert a cannula into the trachea and secure it.
-
Instill and aspirate 1 mL of sterile PBS three times.
-
Pool the recovered fluid (BALF) for each mouse.
-
Centrifuge the BALF at 4°C to separate the cells from the supernatant. Store the supernatant at -80°C for cytokine, NOx, and MPO analysis.
-
Resuspend the cell pellet for total and differential leukocyte counts.
Analysis of Inflammatory Markers
-
Cytokine Analysis: Measure the concentrations of IL-6, IL-12p70, IFN-γ, TNF-α, MCP-1, and IL-10 in the BALF supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
NOx Measurement: Determine the levels of nitrite and nitrate (NOx) in the BALF supernatant using a Griess reagent-based assay kit.
-
MPO Activity: Assess myeloperoxidase (MPO) activity in the BALF supernatant as an indicator of neutrophil infiltration using a commercially available MPO assay kit.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a mouse model of ALI.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of this compound in modulating inflammatory pathways.
References
Application Note and Protocol: Preparation of Rubiadin 1-methyl ether Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Rubiadin 1-methyl ether is a natural anthraquinone with diverse biological activities, including the inhibition of osteoclastogenesis and anti-inflammatory effects.[1][2] For in vitro and in vivo studies, it is crucial to prepare a stable and accurately concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for biological assays. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
2. Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂O₄ | [3] |
| Molecular Weight | 268.27 g/mol | [3][4] |
| CAS Number | 7460-43-7 | |
| Appearance | Yellow powder | |
| Solubility in DMSO | ≥ 125 mg/mL (465.97 mM) or 27 mg/mL (100.64 mM) | |
| Purity | Typically ≥95% - 98% |
3. Experimental Protocol
This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to the desired final concentration for various experimental applications.
3.1. Materials
-
This compound powder (purity ≥95%)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
3.2. Procedure
-
Determine the Required Mass: To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 268.27 g/mol x 1000 mg/g
-
Mass (mg) = 26.83 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on a calibrated analytical balance.
-
Carefully weigh out 26.83 mg of this compound powder into the tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage of the Stock Solution:
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
When ready to use, thaw an aliquot at room temperature and vortex briefly before making further dilutions.
-
4. Workflow and Signaling Pathway Diagrams
4.1. Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, which is a key pathway in inflammation and osteoclastogenesis. The simplified diagram below illustrates the point of inhibition.
Caption: Inhibition of the NF-κB pathway by this compound.
References
Application Notes and Protocols for Rubiadin 1-methyl ether in an LPS-induced Acute Lung Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rubiadin 1-methyl ether in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) model. The following sections detail the recommended dosages, experimental protocols for both in vivo and in vitro models, and a summary of expected quantitative outcomes.
Introduction
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by widespread inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and respiratory failure. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in animal models that mimics the pathology of ALI. This compound, a natural anthraquinone, has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical studies, making it a promising candidate for therapeutic intervention in ALI.[1][2][3] It has been shown to attenuate lung injury by reducing leukocyte infiltration, fluid leakage, and the production of pro-inflammatory cytokines.[1][4] The primary mechanism of action is believed to be the inhibition of the NF-κB signaling pathway.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in an LPS-induced ALI model.
Table 1: In Vivo Efficacy of this compound in LPS-Induced ALI in Mice
| Treatment Group | Dosage (mg/kg, p.o.) | Parameter | Result | Percent Inhibition/Increase | Reference |
| LPS Control | - | Leukocyte Infiltration | Increased | - | |
| This compound | 3 | Leukocyte Infiltration | Decreased | Not specified | |
| This compound | 10 | Leukocyte Infiltration | Decreased | Not specified | |
| This compound | 30 | Leukocyte Infiltration | Significantly Decreased | 43.4 ± 4.3% (Histology) | |
| LPS Control | - | Myeloperoxidase (MPO) Activity | Increased | - | |
| This compound | 3 | MPO Activity | Decreased | 41.8 ± 4.5% | |
| This compound | 10 | MPO Activity | Decreased | 50.1 ± 2.5% | |
| This compound | 30 | MPO Activity | Decreased | 54.7 ± 3.5% | |
| LPS Control | - | Nitric Oxide (NOx) in BALF | Increased | - | |
| This compound | 3 | NOx in BALF | Decreased | 46.3 ± 12.0% | |
| This compound | 10 | NOx in BALF | Decreased | 51.8 ± 3.7% | |
| This compound | 30 | NOx in BALF | Decreased | 60.1 ± 8.7% | |
| LPS Control | - | TNF-α in BALF | Increased | - | |
| This compound | 10 | TNF-α in BALF | Decreased | 27.7 ± 6.6% | |
| This compound | 30 | TNF-α in BALF | Decreased | 69.2 ± 11.4% | |
| LPS Control | - | IL-6 in BALF | Increased | - | |
| This compound | 3, 10, 30 | IL-6 in BALF | Decreased | Significant decrease | |
| LPS Control | - | IL-10 in BALF | Baseline | - | |
| This compound | 10 | IL-10 in BALF | Increased | 324.8 ± 67% | |
| This compound | 30 | IL-10 in BALF | Increased | 360.5 ± 74.8% |
Table 2: In Vitro Efficacy of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration | Parameter | Result | Percent Inhibition | Reference |
| LPS Control | 1 µg/mL | Nitric Oxide (NOx) Production | Increased | - | |
| This compound | CC10 dose | NOx Production | Decreased | Significant inhibition | |
| LPS Control | 1 µg/mL | IL-6 Production | Increased | - | |
| This compound | CC10 dose | IL-6 Production | Decreased | 52.1 ± 3.2% | |
| LPS Control | 1 µg/mL | IL-1β Production | Increased | - | |
| This compound | CC10 dose | IL-1β Production | Decreased | 78.0 ± 4.1% | |
| LPS Control | 1 µg/mL | TNF-α Production | Increased | - | |
| This compound | CC10 dose | TNF-α Production | No significant inhibition | - |
Experimental Protocols
In Vivo LPS-Induced Acute Lung Injury Mouse Model
1. Animals:
-
Species: Mouse
-
Strain: C57BL/6, 10-12 weeks old.
-
Housing: House animals in individually ventilated cages with free access to water and standard rodent chow.
2. Reagents and Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
3. Experimental Procedure:
-
Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups:
-
Sham/Control: Vehicle + intranasal/intratracheal sterile saline
-
LPS Control: Vehicle + intranasal/intratracheal LPS
-
This compound treatment: this compound (3, 10, or 30 mg/kg, p.o.) + intranasal/intratracheal LPS
-
Positive Control (optional): Dexamethasone (5 mg/kg, p.o.) + intranasal/intratracheal LPS
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 30 minutes to 1 hour before LPS instillation.
-
Induction of ALI:
-
Anesthetize the mice.
-
Administer LPS (5 mg/kg body weight) via intranasal or intratracheal instillation. For intratracheal instillation, surgically expose the trachea and inject LPS directly.
-
-
Monitoring: Monitor the animals for signs of respiratory distress.
-
Sample Collection: At 12-24 hours post-LPS administration, euthanize the mice and collect samples.
-
Bronchoalveolar Lavage Fluid (BALF): Lavage the lungs with sterile PBS to collect BALF for cell counting and cytokine analysis.
-
Lung Tissue: Harvest the lungs for histological analysis (H&E staining), myeloperoxidase (MPO) activity assay, and gene/protein expression analysis.
-
4. Outcome Measures:
-
Total and differential leukocyte counts in BALF.
-
Protein concentration in BALF as an indicator of vascular permeability.
-
Lung wet-to-dry weight ratio to assess pulmonary edema.
-
Histopathological evaluation of lung injury (e.g., inflammatory cell infiltration, alveolar wall thickening, edema).
-
MPO activity in lung tissue as a marker of neutrophil infiltration.
-
Cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in BALF or lung homogenates measured by ELISA.
In Vitro LPS-Stimulated Macrophage Model
1. Cell Culture:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
2. Reagents and Materials:
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)
-
This compound
-
Dimethyl sulfoxide (DMSO) as a vehicle for this compound
-
Cell culture plates (96-well or 24-well)
-
MTT assay kit for cytotoxicity
-
Griess reagent for nitric oxide measurement
-
ELISA kits for cytokine measurement
3. Experimental Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Cytotoxicity Assay (optional but recommended): Determine the non-toxic concentration of this compound using an MTT assay.
-
Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 30 minutes.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.
-
-
Sample Collection: After the incubation period, collect the cell culture supernatant for analysis.
4. Outcome Measures:
-
Nitric oxide (NO) production in the supernatant measured using the Griess assay.
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant measured by ELISA.
-
Cell viability assessed by MTT assay to rule out cytotoxic effects.
Visualizations
Caption: Experimental workflow for in vivo and in vitro studies.
Caption: Proposed mechanism of action of this compound.
References
- 1. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rubiadin 1-methyl ether in RAW 264.7 Macrophage Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubiadin 1-methyl ether, an anthraquinone isolated from medicinal plants such as Pentas schimperi, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] This document provides detailed application notes and experimental protocols for evaluating the effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely used in vitro model for studying inflammation. The protocols cover key assays for assessing cytotoxicity, nitric oxide production, pro-inflammatory cytokine secretion, and the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Note |
| 1 - 30 | > 90% | Non-cytotoxic concentrations |
| CC10 | ~30 µM | Concentration causing 10% cell death |
Data derived from Mohr et al., 2019.[3]
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Treatment | Concentration | Inhibition (%) |
| Nitric Oxide (NOx) | This compound | 30 µM | Significant |
| Interleukin-6 (IL-6) | This compound | 30 µM | 52.1 ± 3.2 |
| Interleukin-1β (IL-1β) | This compound | 30 µM | 78.0 ± 4.1 |
| Tumor Necrosis Factor-α (TNF-α) | This compound | 30 µM | Not significant |
Data extracted from Mohr et al., 2019.[1][4]
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Inferred signaling pathways modulated by this compound in LPS-stimulated macrophages.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Subculture cells every 2-3 days when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This assay determines the cytotoxicity of this compound.
-
Cell Seeding: Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 to 300 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for another 24 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
In Vitro Inflammation Assay
-
Cell Seeding: Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for Griess and ELISA, 6-well for Western blot or qPCR) and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (e.g., 30 µM) for 30 minutes to 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant and Cell Lysate Collection: After incubation, collect the cell culture supernatants for Griess and ELISA assays. The remaining cells can be lysed for Western blot or RNA extraction.
Nitric Oxide (Griess) Assay
This assay measures the accumulation of nitrite, a stable metabolite of nitric oxide (NO), in the cell supernatant.
-
Sample Preparation: Transfer 100 µL of the collected cell culture supernatant to a new 96-well plate.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 100 µL of the Griess reagent to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
This protocol is for measuring the concentration of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the cell supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add 100 µL of the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm. Cytokine concentrations are calculated from the standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This assay can be used to assess the effect of this compound on the phosphorylation of IκBα.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis (RT-qPCR) for iNOS and COX-2
This protocol quantifies the mRNA expression levels of key pro-inflammatory enzymes.
-
RNA Isolation: Following treatment, isolate total RNA from the RAW 264.7 cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and specific primers for murine iNOS, COX-2, and a reference gene (e.g., β-actin or GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
References
- 1. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Rubiadin 1-methyl ether as a Photosensitizer: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubiadin 1-methyl ether, a naturally occurring anthraquinone found in plants of the Rubiaceae family, has emerged as a promising photosensitizer for applications in photodynamic therapy (PDT).[1] Upon activation by light of a specific wavelength, this compound can induce cellular cytotoxicity, primarily through the generation of reactive oxygen species (ROS), making it a candidate for the development of novel anticancer and antimicrobial treatments.[2][3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound as a photosensitizer.
Mechanism of Action
This compound functions as a Type I photosensitizer.[4] This means that upon photoactivation, it primarily initiates a series of reactions that lead to the production of superoxide anion radicals (O₂•⁻). This is in contrast to Type II photosensitizers, which predominantly generate singlet oxygen. The generated superoxide anions can then lead to oxidative stress, damage to cellular components, and ultimately, cell death through apoptosis or necrosis.[4] Studies on the closely related compound, rubiadin, have shown that its photodynamic action in MCF-7c3 breast cancer cells induces apoptosis mediated by the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
Applications
The primary application of this compound as a photosensitizer is in the field of photodynamic therapy. Its demonstrated photocytotoxicity against cancer cell lines, such as human breast carcinoma (MCF-7c3), highlights its potential as an anticancer agent. Furthermore, its ability to reduce biofilms of pathogenic fungi like Candida tropicalis suggests its utility as an antimicrobial agent.
Data Presentation
The following tables summarize the available quantitative data for this compound and the closely related compound, Rubiadin.
| Compound | Cell Line | Concentration (µM) | Light Dose (J/cm²) | Effect | Reference |
| This compound | MCF-7c3 | 100 | 1 | Significant photocytotoxicity | |
| Rubiadin | MCF-7c3 | 100 | 1 | 76% cell viability reduction | |
| Rubiadin | MCF-7c3 | 74 | 1 | LD50 |
| Compound | Reactive Oxygen Species | Method | Observation | Reference |
| This compound | Superoxide anion (O₂•⁻) | Not specified | Exclusive Type I photosensitizer | |
| Rubiadin | Superoxide anion (O₂•⁻) | Not specified | Type I and Type II photosensitizer |
Experimental Protocols
Assessment of Photocytotoxicity using MTT Assay
This protocol is designed to determine the cell viability following treatment with this compound and light irradiation.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line (e.g., MCF-7c3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Light source with appropriate wavelength for this compound excitation
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and replace it with the prepared drug solutions. Include wells with medium only (no cells) as a blank and wells with cells but no drug as a negative control.
-
Incubate the plates for a predetermined time (e.g., 24 hours) in the dark.
-
After incubation, wash the cells twice with PBS.
-
Add fresh, drug-free medium to each well.
-
Expose the plates to a specific light dose (e.g., 1 J/cm²). Keep a set of plates in the dark as a dark toxicity control.
-
Incubate the plates for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detection of Superoxide Anion Generation using NBT Assay
This protocol provides a method to qualitatively and quantitatively assess the production of superoxide anions.
Materials:
-
This compound
-
Nitroblue tetrazolium (NBT) solution
-
Cell line or cell-free system
-
Light source
-
Microscope or microplate reader
-
Potassium hydroxide (KOH) and DMSO (for quantitative measurement)
Procedure (in vitro cell-based assay):
-
Culture cells in an appropriate plate or chamber slide.
-
Treat the cells with this compound for a specific duration.
-
Wash the cells with PBS.
-
Add NBT solution to the cells and incubate.
-
Expose the cells to the light source.
-
Observe the formation of blue formazan deposits within the cells using a microscope.
-
For quantification, the formazan can be dissolved using 2M KOH and DMSO, and the absorbance can be measured at 620 nm.
Assessment of Apoptosis using Annexin V-FITC Staining
This protocol details the detection of apoptosis through the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound and light as determined from phototoxicity assays.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Measurement of Caspase-3 Activity
This protocol outlines the determination of caspase-3 activity as a marker of apoptosis.
Materials:
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Treated and control cell lysates
-
Microplate reader
Procedure (using a colorimetric assay):
-
Prepare cell lysates from treated and untreated cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each lysate to the wells of a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity in the sample.
Visualizations
Signaling Pathways
References
Application Notes and Protocols: Synergistic Antifungal Effect of Rubiadin 1-methyl ether with Amphotericin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the face of rising antifungal resistance, combination therapy represents a promising strategy to enhance the efficacy of existing drugs, reduce toxicity, and combat resilient fungal infections. This document provides detailed application notes and protocols on the synergistic interaction between Rubiadin 1-methyl ether, a naturally occurring anthraquinone, and Amphotericin B, a potent polyene antifungal agent. The focus of this document is on the application of this combination against Candida species, a common cause of opportunistic fungal infections. While direct quantitative data for the synergy of this compound with Amphotericin B is limited, data from its close analog, Rubiadin, demonstrates a significant synergistic effect, suggesting a similar potential for this compound.
The primary mechanism of action for Amphotericin B involves binding to ergosterol in the fungal cell membrane, leading to pore formation and leakage of cellular contents. Rubiadin and its derivatives are known to induce oxidative and nitrosative stress, particularly under irradiation, which can further compromise the fungal cell's integrity and repair mechanisms, leading to a potent synergistic antifungal effect.
Data Presentation
The following tables summarize the quantitative data on the antifungal activity and synergistic effects of Rubiadin and Amphotericin B against Candida tropicalis biofilms. This data is derived from studies on Rubiadin and serves as a reference for the expected synergistic potential of this compound.
Table 1: Antifungal Activity against Candida tropicalis Biofilms
| Compound | Organism | Metric | Value (µg/mL) |
| Rubiadin | C. tropicalis (Clinical Isolate) | SMIC | 31.3 |
| Amphotericin B | C. tropicalis (Clinical Isolate) | SMIC | Varies by isolate |
SMIC: Sessile Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that inhibits the visible growth of biofilm organisms.
Table 2: Synergistic Activity of Rubiadin and Amphotericin B against Candida tropicalis Biofilms
| Combination | Organism | Method | FICI | Interpretation | Biofilm Reduction (%) |
| Rubiadin + Amphotericin B | C. tropicalis | Checkerboard Assay | 0.74 | Synergistic | 80.5 |
FICI: Fractional Inhibitory Concentration Index. Synergy is defined as FICI ≤ 0.5, though some studies consider values < 1 as indicative of synergy. The original study interpreted this result as synergistic.[1]
Experimental Protocols
Checkerboard Assay for Antifungal Synergy
This protocol determines the in vitro synergistic effect of this compound and Amphotericin B against Candida species.
Materials:
-
96-well microtiter plates
-
Candida species inoculum
-
RPMI 1640 medium buffered with MOPS
-
This compound stock solution
-
Amphotericin B stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Culture the Candida strain on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution:
-
In a 96-well plate, serially dilute this compound two-fold along the x-axis (e.g., columns 1-10) in RPMI 1640 medium.
-
Serially dilute Amphotericin B two-fold along the y-axis (e.g., rows A-G) in RPMI 1640 medium.
-
The final volume in each well should be 50 µL.
-
-
Inoculation: Add 100 µL of the prepared Candida inoculum to each well.
-
Controls:
-
Growth Control: Wells with inoculum and drug-free medium.
-
Sterility Control: Wells with drug-free medium only.
-
Drug Controls: Wells with each drug alone and inoculum.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection or by measuring the optical density at 530 nm. The MIC is the lowest concentration showing no visible growth.
-
FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Analysis
This protocol assesses the rate of fungal killing over time when exposed to this compound, Amphotericin B, and their combination.
Materials:
-
Candida species inoculum
-
RPMI 1640 medium buffered with MOPS
-
This compound and Amphotericin B at desired concentrations (e.g., MIC, 2x MIC)
-
Sterile culture tubes
-
Shaking incubator
-
Sabouraud Dextrose Agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.
-
Experimental Setup: Prepare culture tubes with:
-
Growth control (inoculum only)
-
This compound at a specific concentration
-
Amphotericin B at a specific concentration
-
Combination of this compound and Amphotericin B at their respective concentrations
-
-
Incubation: Incubate the tubes at 35°C in a shaking incubator.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial dilutions of the aliquots in sterile saline and plate onto Sabouraud Dextrose Agar. Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
In Vivo Murine Model of Systemic Candidiasis
This protocol evaluates the in vivo efficacy of the combination therapy in a murine model of disseminated Candida infection.
Materials:
-
Immunocompromised mice (e.g., neutropenic)
-
Candida species inoculum
-
This compound and Amphotericin B formulations for injection
-
Sterile saline
-
Materials for intravenous injection and organ harvesting
Procedure:
-
Immunosuppression (if applicable): Induce neutropenia in mice using cyclophosphamide or other appropriate methods.
-
Infection: Prepare a Candida inoculum of a predetermined lethal or sublethal dose in sterile saline. Infect the mice via intravenous injection (e.g., tail vein).
-
Treatment Groups: Divide the mice into groups:
-
Vehicle control
-
This compound alone
-
Amphotericin B alone
-
Combination of this compound and Amphotericin B
-
-
Drug Administration: Administer the treatments at specified doses and schedules (e.g., intraperitoneally or intravenously) starting at a defined time post-infection.
-
Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness.
-
Fungal Burden Assessment: At a predetermined endpoint (e.g., 3-5 days post-infection or upon euthanasia), harvest target organs (e.g., kidneys, brain, lungs). Homogenize the organs in sterile saline, perform serial dilutions, and plate on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the survival rates between groups using Kaplan-Meier survival curves and log-rank tests. Compare the fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Visualizations
Experimental Workflow for Synergy Testing
Caption: Workflow for in vitro and in vivo synergy testing.
Proposed Signaling Pathway for Synergistic Action
Caption: Proposed synergistic mechanism of action.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Rubiadin 1-methyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Rubiadin 1-methyl ether, a naturally occurring anthraquinone with diverse biological activities.[1] The developed reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing of this compound in bulk drug substance and research settings.
Introduction
This compound (3-hydroxy-1-methoxy-2-methyl-9,10-anthracenedione) is an anthraquinone found in various plants, including Morinda officinalis and Rubia cordifolia.[2][3] It has garnered significant interest in the scientific community due to its potential therapeutic properties. As with any active pharmaceutical ingredient (API) or drug candidate, a reliable analytical method to determine its purity is crucial for ensuring safety and efficacy. This document provides a comprehensive protocol for the purity analysis of this compound using HPLC with UV detection.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₄ | [4][5] |
| Molecular Weight | 268.26 g/mol | |
| CAS Number | 7460-43-7 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| UV max | 239, 281 nm |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Methanol and Water (80:20 v/v) is recommended as the diluent.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample, dissolve it in 25 mL of diluent, and sonicate if necessary to ensure complete dissolution.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of approximately 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
System Suitability Test (SST)
Before performing the analysis, the suitability of the chromatographic system must be verified.
Table 4: System Suitability Test Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the this compound peak. |
| Theoretical Plates (N) | ≥ 2000 for the this compound peak. |
| Precision (%RSD) | ≤ 2.0% for the peak area of five replicate injections of the standard solution. |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.
Table 5: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux with 0.1 M HCl at 80°C for 2 hours. |
| Base Hydrolysis | Reflux with 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid drug to 105°C for 24 hours. |
| Photolytic Degradation | Expose the drug solution to UV light (254 nm) for 24 hours. |
The developed HPLC method should be capable of separating the main this compound peak from any degradation products formed under these stress conditions.
Data Presentation and Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation:
% Purity = (Area of this compound peak / Total area of all peaks) x 100
Visualization of Experimental Workflow
References
Application Notes and Protocols for the In Vivo Formulation of Rubiadin 1-methyl ether for Oral Administration
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies for developing an effective oral formulation for the poorly water-soluble compound, Rubiadin 1-methyl ether, to enhance its bioavailability for in vivo studies.
Introduction
This compound is a natural anthraquinone with a range of biological activities, including anti-inflammatory and anti-osteoporotic effects.[1][2] A primary mechanism of action for this compound is the inhibition of the NF-κB signaling pathway.[2] Like many natural products, its therapeutic potential is often limited by poor aqueous solubility, which can lead to low oral bioavailability.[3][4] This document outlines several strategies and detailed protocols to formulate this compound for oral administration in preclinical animal models, aiming to improve its systemic exposure.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. Its low aqueous solubility necessitates the use of enabling formulation technologies for oral delivery.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₄ | |
| Molecular Weight | 268.26 g/mol | |
| Appearance | Solid | |
| Aqueous Solubility | Estimated at 5.742 mg/L at 25°C | |
| DMSO Solubility | 27 mg/mL |
Formulation Strategies and Protocols
The selection of a suitable formulation strategy is critical for enhancing the oral absorption of poorly soluble compounds. Below are three protocols, ranging from a simple suspension to more advanced lipid-based formulations.
Strategy 1: Simple Aqueous Suspension
This is the most straightforward approach for initial in vivo screening. The use of a suspending agent helps to ensure uniform dosing.
Protocol 1: Preparation of a Carboxymethyl Cellulose Sodium (CMC-Na) Suspension
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Prepare the vehicle: Weigh the required amount of CMC-Na (e.g., to make a 0.5% w/v solution) and slowly add it to a beaker containing purified water while stirring continuously with a magnetic stirrer. Continue stirring until a clear, viscous solution is formed.
-
Weigh the API: Accurately weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).
-
Trituration: Transfer the weighed this compound to a mortar. Add a small volume of the CMC-Na vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to break down any agglomerates and ensure proper wetting of the drug particles.
-
Suspension formation: Gradually add the remaining CMC-Na vehicle to the mortar while continuing to mix.
-
Final mixing: Transfer the contents to a volumetric flask and add the vehicle to the final volume. Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Storage and Dosing: Store the suspension in a tightly sealed container at 2-8°C. Shake well before each oral gavage to ensure a uniform dose.
Strategy 2: Lipid-Based Formulation (Solution in Oil)
For lipophilic compounds, dissolving the drug in a lipid vehicle can improve its absorption.
Protocol 2: Preparation of a Corn Oil-Based Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Vortex mixer
-
Warming plate or water bath
Procedure:
-
Prepare a stock solution: Dissolve this compound in a minimal amount of DMSO. For example, prepare a 6.6 mg/mL stock solution.
-
Vehicle preparation: Warm the corn oil to approximately 37-40°C to reduce its viscosity.
-
Mixing: Add the DMSO stock solution to the pre-warmed corn oil. For example, add 50 µL of the 6.6 mg/mL DMSO stock to 950 µL of corn oil.
-
Homogenization: Vortex the mixture thoroughly until a clear, homogenous solution is obtained. The mixed solution should be used immediately for optimal results.
Strategy 3: Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant that can significantly enhance the solubility and bioavailability of poorly soluble drugs.
Protocol 3: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Due to the lack of specific solubility data for this compound in various pharmaceutical-grade oils and surfactants, a preliminary screening study is recommended.
Part A: Excipient Screening (Solubility Study)
-
Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize this compound.
-
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of various excipients (see Table 2 for examples).
-
Vortex the mixtures for 2 minutes and then shake in an isothermal shaker at 25°C for 48 hours to reach equilibrium.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved drug.
-
Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Table 2: Suggested Excipients for Solubility Screening
| Excipient Type | Examples |
| Oils | Capryol 90, Labrafil M 1944 CS, Maisine CC, Corn oil, Sesame oil |
| Surfactants | Cremophor EL, Kolliphor RH40, Tween 80, Labrasol |
| Co-surfactants | Transcutol HP, PEG 400, Propylene glycol |
Part B: Preparation of the Nanoemulsion
-
Objective: To formulate a nanoemulsion based on the results of the excipient screening.
-
Procedure:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare different ratios of the selected excipients (e.g., Oil:Surfactant:Co-surfactant).
-
Dissolve this compound in the oil phase. Gentle heating may be applied if necessary.
-
Add the surfactant and co-surfactant to the oily phase and mix thoroughly. This is the SNEDDS pre-concentrate.
-
To form the nanoemulsion, add the pre-concentrate dropwise to a specific volume of water under gentle magnetic stirring. The formation of a clear or slightly opalescent liquid indicates the formation of a nanoemulsion.
-
Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
-
Experimental Workflows and Signaling Pathway
Diagram 1: General Experimental Workflow for Formulation Development
Caption: Workflow for oral formulation and in vivo evaluation.
Diagram 2: Simplified NF-κB Signaling Pathway Inhibited by this compound
Caption: Inhibition of the NF-κB pathway by this compound.
Protocol for In Vivo Oral Bioavailability Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
Animals:
-
Male or female C57BL/6 mice, 8-10 weeks old.
-
Animals should be acclimatized for at least one week before the experiment.
-
Mice should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Dosing:
-
Intravenous (IV) Group (for absolute bioavailability determination):
-
Prepare a solution of this compound in a suitable vehicle for injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O).
-
Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.
-
-
Oral (PO) Group:
-
Administer the prepared oral formulation (e.g., suspension, lipid solution, or nanoemulsion) via oral gavage at a specific dose (e.g., 10-50 mg/kg).
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process the blood to obtain plasma by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
The method should have a lower limit of quantification (LLOQ) sufficient to measure the expected plasma concentrations.
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the formulation used for oral administration. The protocols provided herein offer a range of strategies to address its poor aqueous solubility. It is recommended to start with a simple formulation and progress to more complex systems like nanoemulsions if higher systemic exposure is required. A systematic approach, including excipient screening and proper physicochemical characterization, is key to developing a robust and effective oral dosage form for preclinical research.
References
- 1. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ameliorative effect of rubiadin-loaded nanocarriers in STZ-NA-induced diabetic nephropathy in rats: formulation optimization, molecular docking, and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retraction Note: Ameliorative effect of rubiadin-loaded nanocarriers in STZ-NA-induced diabetic nephropathy in rats: formulation optimization, molecular docking, and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Rubiadin 1-methyl ether stability and degradation in solution
Welcome to the technical support center for Rubiadin 1-methyl ether. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), have different storage recommendations. For optimal stability, it is advised to store DMSO stock solutions in aliquots at -80°C for up to six months or at -20°C for up to one month.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[2][3]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo experiments, a common practice is to first dissolve the compound in DMSO and then further dilute it in an appropriate vehicle, such as a mixture of PEG300, Tween80, and water, or corn oil. It is important to note that these in vivo formulations should be used immediately after preparation to ensure stability and efficacy.
Q3: What are the main factors that can affect the stability of this compound in solution?
A3: While specific degradation kinetics for this compound are not extensively documented, the stability of anthraquinones, in general, is known to be influenced by several factors including:
-
pH: Anthraquinones can be susceptible to pH-dependent degradation. For instance, some anthraquinones, like aloin, show rapid decomposition at basic pH values, while being more stable in acidic conditions.
-
Temperature: Elevated temperatures can lead to the thermal degradation of anthraquinones. Studies on other natural compounds have shown that significant degradation can occur at higher temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in anthraquinones. Some anthraquinones are known to act as photosensitizers, which can enhance their degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of anthraquinones.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is limited specific information in the scientific literature detailing the identified degradation products of this compound. However, based on the general chemistry of anthraquinones, potential degradation pathways could involve demethylation of the ether group, hydroxylation of the aromatic rings, or cleavage of the anthraquinone core under harsh conditions.
Troubleshooting Guides
Issue 1: I am observing a loss of activity or a change in the appearance of my this compound solution over time.
Possible Causes and Solutions:
-
Improper Storage:
-
Verify Storage Conditions: Ensure that your stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light.
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed and refrozen.
-
-
Solvent Quality:
-
Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free from contaminants that could promote degradation. For DMSO, it is recommended to use fresh, anhydrous grade as moisture can reduce solubility.
-
-
Experimental Conditions:
-
pH of the Medium: If your experimental medium is at a non-neutral pH, consider the possibility of pH-dependent degradation. It may be necessary to conduct a preliminary experiment to assess the stability of this compound at the pH of your assay.
-
Exposure to Light: Protect your solutions from direct light, especially if your experiments are conducted over an extended period. Use amber vials or cover your containers with aluminum foil.
-
Temperature: If your experiments are performed at elevated temperatures, consider the potential for thermal degradation. It is advisable to prepare fresh solutions for each experiment.
-
Issue 2: My experimental results are inconsistent when using this compound.
Possible Causes and Solutions:
-
Solution Instability:
-
Prepare Fresh Solutions: Due to the potential for degradation in solution, it is highly recommended to prepare fresh working solutions of this compound from a properly stored stock solution for each experiment. For in vivo studies, solutions should be used immediately after preparation.
-
-
Precipitation:
-
Check Solubility Limits: Ensure that the concentration of this compound in your final experimental medium does not exceed its solubility limit. If you observe any precipitation, you may need to adjust the concentration or the solvent composition.
-
Quantitative Data Summary
The following tables provide a summary of the available stability and degradation data for this compound and related anthraquinones.
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | 1 month | |
| Stock Solution in DMSO | -80°C | 6 months | |
| In vivo Formulation | Room Temperature | Use immediately |
Table 2: Example of Forced Degradation of Structurally Similar Anthraquinones (Aloe-emodin and Emodin)
Disclaimer: The following data is for Aloe-emodin and Emodin and is provided as an illustrative example of how anthraquinones may degrade under stress conditions. This data may not be representative of the degradation profile of this compound.
| Stress Condition | Aloe-emodin (% Degradation) | Emodin (% Degradation) | Reference |
| Acid Hydrolysis | 29.22 | 23.88 | |
| Alkaline Hydrolysis | Not specified | < 5 | |
| Oxidative Degradation | 38.13 | 23.32 | |
| Water Degradation | 36.23 | 29.78 | |
| Photolytic Degradation (Daylight) | 14.26 | 13.46 | |
| Thermal Degradation (Dry Heat) | 10.77 | 17.95 |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix an aliquot of the stock solution with an equal volume of 1 M HCl.
- Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
- At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to the initial concentration with the solvent.
-
Base Hydrolysis:
- Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.
- Incubate at a controlled temperature (e.g., 60°C) for a defined period.
- At each time point, withdraw a sample, neutralize it with 1 M HCl, and dilute to the initial concentration with the solvent.
-
Oxidative Degradation:
- Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.
- Incubate at room temperature for a defined period.
- At each time point, withdraw a sample and dilute to the initial concentration with the solvent.
-
Thermal Degradation:
- Place a sample of the stock solution in a controlled temperature environment (e.g., 60°C, 80°C) in the dark for a defined period.
- At each time point, withdraw a sample and allow it to cool to room temperature.
-
Photolytic Degradation:
- Expose a sample of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
- Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.
- At each time point, withdraw samples from both the exposed and control solutions.
3. Analysis:
-
Analyze all samples (stressed and control) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The method should be able to separate the intact this compound from any potential degradation products.
-
Quantify the amount of this compound remaining in each sample and calculate the percentage of degradation.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Rubiadin 1-methyl ether Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubiadin 1-methyl ether extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically extracted?
This compound is a natural anthraquinone compound.[1][2] It is commonly isolated from the roots of plants such as Morinda officinalis and Rubia cordifolia, as well as from Heterophyllaea pustulata.[3][4][5]
Q2: What are the known biological activities of this compound?
This compound has been shown to exhibit anti-inflammatory and immunomodulatory effects. Its mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C. Under these conditions, it has been reported to be stable for at least four years.
Troubleshooting Guide: Low Extraction Yield
Low yield is a common challenge in natural product extraction. This guide addresses potential causes and solutions for improving the yield of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inappropriate Plant Material: The concentration of this compound can vary significantly based on the plant species, age, geographical origin, and harvesting time. | - Ensure the correct plant species and part (typically the root) are used. - Source plant material from reputable suppliers with quality control documentation. - If possible, analyze a small sample of the plant material for its this compound content before large-scale extraction. |
| Improper Sample Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration. | - Thoroughly dry the plant material in a well-ventilated area or a low-temperature oven (40-50°C). - Grind the dried material into a fine and uniform powder to maximize solvent contact. | |
| Suboptimal Extraction Method: The chosen extraction technique may not be efficient for this compound. | - Heat reflux extraction has been shown to be more effective for this compound than ultrasonication. | |
| Incorrect Solvent Choice: The polarity of the solvent is crucial for efficient extraction. | - Methanol has been demonstrated to be an effective solvent for this compound extraction. - Perform small-scale pilot extractions with different solvents (e.g., ethanol, acetone) to determine the optimal choice for your specific plant material. | |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at the right temperature to ensure complete extraction. | - An extraction time of 60 minutes has been reported as optimal for heat reflux with methanol. - While higher temperatures can increase solubility, excessive heat can lead to thermal degradation of anthraquinones. For pressurized hot water extraction of similar anthraquinones, the yield decreased at temperatures above 170°C. | |
| Loss of Compound During a specific step | Degradation During Extraction: Anthraquinones can be susceptible to degradation under certain conditions, such as prolonged exposure to high heat or extreme pH levels. | - Avoid unnecessarily long extraction times. - Monitor and control the temperature throughout the extraction process. |
| Incomplete Solvent Removal: Residual solvent in the extract can affect yield calculations and downstream applications. | - Use a rotary evaporator at a controlled, low temperature (e.g., ≤ 50°C) to remove the solvent. | |
| Losses During Post-Extraction Handling: The compound can be lost during filtration, transfer, or other purification steps. | - Ensure all equipment is properly rinsed with the extraction solvent to recover any adsorbed compound. - Handle the extract carefully to avoid spills. |
Experimental Protocols
Protocol 1: Heat Reflux Extraction of this compound from Morinda officinalis
This protocol is based on a published method for the extraction of this compound.
1. Sample Preparation:
-
Weigh 1.0 g of finely powdered, dried root of Morinda officinalis.
2. Extraction:
-
Place the powdered sample into a round-bottom flask.
-
Add 25 mL of methanol to the flask.
-
Set up a reflux condenser and heat the mixture to reflux for 1 hour.
3. Concentration:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract to remove the solid plant material.
-
Make up the volume of the filtrate to the original volume with methanol to compensate for any solvent loss.
-
For further analysis or purification, the solvent can be removed using a rotary evaporator at a controlled temperature (≤ 50°C).
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Relative Yield | Reference |
| Heat Reflux | Higher | |
| Ultrasonication | Lower |
Table 2: Optimized Parameters for Heat Reflux Extraction of this compound
| Parameter | Optimal Value | Reference |
| Solvent | Methanol | |
| Solvent Volume (for 1g sample) | 25 mL | |
| Extraction Time | 60 minutes |
Visualizations
Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for the extraction of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rubiadin 1-methyl ether from related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its related compounds, such as Rubiadin and other anthraquinones.
Q1: Why am I seeing poor resolution between this compound and Rubiadin?
A1: Poor resolution between this compound and Rubiadin, which differ by a single methyl group, is a common challenge. Several factors can contribute to this issue. The chemical similarity of these compounds requires optimized chromatographic conditions to achieve baseline separation.
Troubleshooting Steps:
-
Mobile Phase Optimization: The polarity of the mobile phase is critical. Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[1] A slight decrease in the organic solvent percentage can increase retention times and potentially improve separation.[2]
-
pH Adjustment: The mobile phase pH can influence the ionization state of the analytes, especially the phenolic hydroxyl groups on Rubiadin.[1] Adding a small amount of acid (e.g., formic acid or phosphoric acid) to the aqueous phase can suppress the ionization of residual silanol groups on the column, reducing peak tailing and improving peak shape for better resolution.[3][4]
-
Column Selection: Not all C18 columns are the same. A column with a high carbon load and end-capping can provide better separation for structurally similar compounds. Consider a phenyl-hexyl or a polar-embedded column to introduce different selectivity based on pi-pi interactions or hydrogen bonding.
-
Temperature Control: Lowering the column temperature can sometimes enhance resolution by increasing the viscosity of the mobile phase and slowing down the chromatography. However, this will also increase backpressure and run time.
-
Flow Rate Reduction: Decreasing the flow rate can improve efficiency and resolution, although it will also lengthen the analysis time.
Q2: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for phenolic compounds like anthraquinones is often caused by secondary interactions with the stationary phase. This leads to asymmetrical peaks, which can compromise accurate quantification.
Troubleshooting Steps:
-
Secondary Silanol Interactions: The primary cause of tailing for phenolic compounds is often the interaction of their hydroxyl groups with acidic residual silanol groups on the silica-based stationary phase.
-
Use a Modern, End-capped Column: High-purity silica columns with proper end-capping minimize the number of accessible silanol groups.
-
Lower Mobile Phase pH: Adding an acidifier like formic, acetic, or phosphoric acid to the mobile phase protonates the silanol groups, reducing their interaction with the analytes.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or diluting the sample.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q3: I am observing inconsistent retention times for this compound between injections. What could be the problem?
A3: Fluctuating retention times can be due to several factors related to the HPLC system and mobile phase preparation.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and accurately for every run. Inconsistent composition can lead to shifts in retention time. If preparing the mobile phase online, ensure the pumping system is functioning correctly.
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times. Degas the mobile phase and prime the pump.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for an HPLC method to separate this compound?
A4: A good starting point for separating this compound is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1-0.3% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is often effective.
Q5: What detection wavelength is optimal for this compound?
A5: Based on reported methods, a detection wavelength of around 280 nm is commonly used for the analysis of this compound. However, it is always best to determine the optimal wavelength by running a UV-Vis spectrum of a standard solution.
Q6: Can I use an isocratic method for this separation?
A6: Yes, an isocratic method can be used, especially if you are only interested in separating a few key compounds with similar polarities. An isocratic mobile phase of acetonitrile and water (e.g., 50:50, v/v) has been reported for the analysis of this compound. However, a gradient elution is generally more suitable for complex samples containing compounds with a wider range of polarities.
HPLC Method Parameters for Anthraquinone Separation
The following tables summarize HPLC parameters from various studies for the separation of this compound and related anthraquinones.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 (2) | Xbridge BEH C18 (150 mm x 4.6 mm, 5 µm) | C18 column |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A: Acetonitrile, B: 0.3% Formic Acid in Water | Methanol:Water (80:20, v/v) |
| Elution Type | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV at 280 nm | MS/MS | UV at 300 nm |
| Temperature | Not specified | 40 °C | Not specified |
Detailed Experimental Protocol
This protocol provides a detailed methodology for the HPLC analysis of this compound in a sample matrix, based on established methods.
1. Sample Preparation
-
Extraction: For solid samples (e.g., from Morinda officinalis), a heat reflux extraction with methanol is effective for this compound and Rubiadin.
-
Weigh approximately 1.0 g of the powdered sample.
-
Add 25 mL of methanol.
-
Reflux for 60 minutes.
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.2% aqueous phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
3. Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject a standard solution of this compound to determine its retention time and peak shape.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., acetonitrile/water 80:20).
Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: General experimental workflow for HPLC analysis.
References
Technical Support Center: Rubiadin 1-methyl ether In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rubiadin 1-methyl ether in vitro. The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known in vitro activity of this compound?
A1: The primary reported in vitro activity of this compound is its anti-inflammatory effect, which is mediated through the inhibition of the NF-κB signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2][3][4]
Q2: What are other reported in vitro effects of this compound?
A2: Besides its anti-inflammatory properties, this compound has been shown to:
-
Induce apoptosis in macrophages.[1]
-
Exhibit cytotoxic effects against various cancer cell lines.
-
Possess pro-oxidant activity by generating superoxide radicals in human neutrophils and monocytes.
-
Have antifungal activity, specifically against Candida tropicalis biofilms.
Q3: Is there any available data from broad off-target screening panels (e.g., kinase panels, safety pharmacology panels)?
A3: Currently, there is no publicly available data from comprehensive off-target screening panels, such as the Eurofins Safety Panel or broad kinome scans, for this compound. Therefore, researchers should be cautious and consider performing their own off-target liability assessments, especially if unintended effects are observed.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and then dilute it to the final desired concentration in the cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Stock solutions in DMSO can be stored at -20°C or -80°C.
Q5: What are the known GHS hazard classifications for this compound?
A5: According to the ECHA C&L Inventory, this compound is classified as "Harmful if swallowed" (Acute Tox. 4) and "Suspected of causing cancer" (Carc. 2). Appropriate safety precautions should be taken when handling this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 / Effect | Reference |
| NCI-H187 (Human small cell lung cancer) | Not specified | 4.5 µg/mL | |
| RAW 264.7 (Murine macrophage) | MTT | CC10 ≈ 30 µM | |
| Vero (Monkey kidney epithelial) | Neutral Red Uptake | CC50 = 34.4 ± 0.2 µg/mL |
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration | Percent Inhibition | Reference |
| Nitric Oxide (NOx) | 30 µM | 45.1 ± 1.9% | |
| Interleukin-6 (IL-6) | 30 µM | 52.1 ± 3.2% | |
| Interleukin-1β (IL-1β) | 30 µM | 78.0 ± 4.1% | |
| TNF-α | 30 µM | No significant inhibition |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (ensure the final DMSO concentration is consistent and non-toxic, e.g., <0.5%). Replace the old medium with the medium containing the test compound and incubate for 24 hours.
-
MTT Addition: Remove the culture medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
Nitric Oxide (NO) Production Measurement using Griess Assay
-
Cell Culture and Treatment: Plate RAW 264.7 cells (e.g., 2 x 10⁵ cells/well in a 96-well plate) and allow them to adhere. Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Reading: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-570 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Culture your cells of interest to the desired confluency and treat them with this compound for the desired time to induce apoptosis. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add additional 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: General workflow for in vitro testing of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Troubleshooting Guides
Issue 1: High Background or Color Interference in Griess Assay
-
Problem: The inherent color of this compound might interfere with the colorimetric readout of the Griess assay, or the compound itself might react with the Griess reagent.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: In a cell-free well, add your highest concentration of this compound to the culture medium. Add the Griess reagent and measure the absorbance. This will quantify any direct interference. Subtract this background absorbance from your experimental values.
-
Check for Media Interference: Phenol red in culture media can sometimes interfere with colorimetric assays. While it's generally considered compatible with the Griess reaction, if you experience issues, consider using phenol red-free media for the experiment.
-
Ensure Proper pH: The Griess reaction is pH-sensitive. Ensure that your samples and standards are at a similar pH to avoid variability in color development.
-
Issue 2: Inconsistent Results or Low Signal in MTT Assay
-
Problem: Observed cytotoxicity is highly variable, or the absorbance readings are too low across the plate.
-
Troubleshooting Steps:
-
Confirm Compound Solubility: Visually inspect the culture medium after adding the final dilution of this compound. If precipitation is observed, you may need to adjust your stock concentration or the final DMSO percentage.
-
Optimize Cell Seeding Density: Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the compound's toxicity. Perform a cell titration experiment to find the optimal seeding density for your cell line and experiment duration.
-
Ensure Complete Formazan Dissolution: Incomplete dissolution of the purple formazan crystals is a common source of variability. After adding the solubilization buffer, ensure you shake the plate adequately or gently pipette up and down to dissolve all crystals.
-
Check for Direct MTT Reduction: Some compounds can directly reduce MTT, leading to a false-positive signal (apparent high viability). Run a cell-free control with the compound and MTT reagent to check for this possibility.
-
Issue 3: Unexpected Cell Death or Stress
-
Problem: You observe significant cell death even at low concentrations of this compound, or cells appear stressed (e.g., rounded, detached).
-
Troubleshooting Steps:
-
Evaluate Pro-oxidant Effect: this compound can generate superoxide radicals. This can lead to oxidative stress and subsequent cell death, which might be an off-target effect you are observing. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype.
-
Assess Apoptosis Induction: The compound is known to induce apoptosis in some cell types. The observed cell death might be a result of programmed cell death rather than necrosis. Confirm this by performing an apoptosis assay (e.g., Annexin V/PI staining or caspase activity assay).
-
Check for Phototoxicity: Anthraquinones can be photosensitive. If your lab has high ambient light, consider protecting your cell culture plates from light after adding the compound to rule out light-induced toxicity.
-
References
- 1. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Rubiadin 1-methyl ether in Aqueous Solutions
Welcome to the technical support center for Rubiadin 1-methyl ether. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.[4] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q2: How should I prepare my aqueous working solution from a DMSO stock to avoid precipitation?
A2: To prepare an aqueous working solution, you should perform a serial dilution of your DMSO stock into your desired aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around. To avoid "solvent shock" and subsequent precipitation, it is recommended to first create an intermediate dilution in a smaller volume of the aqueous solution, mix gently, and then add this to the final volume. Pre-warming the aqueous medium to 37°C can also aid in solubility.
Q3: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
A3: The maximum tolerated concentration of DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity. Some sensitive cell lines may even show toxic effects at concentrations above 0.1%. It is always best to perform a vehicle control experiment to determine the effect of the final DMSO concentration on your specific cell line.
Q4: I observed a precipitate in my cell culture medium after adding this compound. What should I do?
A4: First, verify that your stock solution is fully dissolved. If you observe crystals in your stock, gentle warming in a 37°C water bath or brief sonication can help. If precipitation occurs in your final aqueous solution, it is likely that you have exceeded the solubility limit of the compound in that specific medium. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q5: How should I store my this compound stock solution?
A5: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide: Precipitation in Aqueous Solutions
This guide provides a step-by-step approach to resolving precipitation issues with this compound in your experiments.
Problem: Precipitate observed after diluting DMSO stock into aqueous medium.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Note that the aqueous solubility is highly dependent on factors such as pH, temperature, and the presence of co-solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 125 mg/mL (465.97 mM) | The compound is highly soluble in DMSO. |
| In vivo formulation (aqueous) | 0.33 mg/mL (1.23 mM) | A clear solution can be achieved in a mixture of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 268.26 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube at 37°C or sonicate for short intervals.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Ensure your cell culture medium is pre-warmed to 37°C.
-
In a sterile conical tube, add 10 µL of the 10 mM this compound stock solution to 990 µL of the complete media.
-
Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.
-
Add 1 mL of the 100 µM intermediate dilution to the remaining 9 mL of your complete media.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway. The diagram below illustrates the general mechanism of this pathway and the inhibitory point of this compound.
References
Long-term storage conditions for Rubiadin 1-methyl ether powder
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rubiadin 1-methyl ether powder. It includes guidance on long-term storage, troubleshooting for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For optimal stability, this compound powder should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the powder in fresh, anhydrous DMSO to the desired concentration.[2] For example, a solubility of up to 27 mg/mL (100.64 mM) in DMSO has been reported. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution depends on the solvent and storage temperature. In DMSO, stock solutions can be stored at -80°C for up to one year or at -20°C for up to one month.
Q4: Are there any specific safety precautions I should take when handling this compound powder?
A4: Yes, this compound is classified as harmful if swallowed and is suspected of causing cancer. It is essential to handle the powder in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder appears clumpy or discolored. | Exposure to moisture or light. | Discard the powder if significant discoloration is observed, as this may indicate degradation. Ensure the storage container is tightly sealed and protected from light. |
| Difficulty dissolving the powder in DMSO. | The powder has low solubility or the DMSO is not fresh. | Use fresh, anhydrous DMSO as moisture can reduce solubility. Gentle warming or sonication may aid in dissolution. Ensure the concentration does not exceed the solubility limit. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium, or repeated freeze-thaw cycles of the stock solution. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures during the experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitate forms in the stock solution upon storage. | The solution is supersaturated or has been stored improperly. | Ensure the concentration is within the solubility limit. If precipitation occurs after freezing, gently warm and vortex the solution to redissolve the compound before use. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability | Reference |
| Powder | -20°C | ≥ 4 years | |
| Stock Solution (in DMSO) | -80°C | 1 year | |
| Stock Solution (in DMSO) | -20°C | 1 month |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 27 mg/mL (100.64 mM) | |
| Dimethylformamide (DMF) | ~0.5 mg/mL (for Rubiadin) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder (MW: 268.26 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.68 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol is a general method for anthraquinone analysis and may require optimization for this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A common mobile phase for anthraquinone separation is a gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape. A typical gradient might be:
-
0-20 min: 40-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 40% Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: this compound has absorbance maxima at 239 and 281 nm. Monitor at one of these wavelengths.
-
-
Analysis: Run the sample and analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
How to avoid moisture absorption in Rubiadin 1-methyl ether DMSO stocks
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Rubiadin 1-methyl ether dimethyl sulfoxide (DMSO) stock solutions to prevent moisture absorption and ensure experimental reproducibility.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the preparation and storage of this compound in DMSO.
Frequently Asked Questions (FAQs)
-
Q1: Why is it crucial to avoid moisture in this compound DMSO stocks?
-
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can negatively impact your experiments in several ways. Specifically for this compound, the presence of moisture in DMSO has been noted to reduce its solubility.[2] Water can also lead to the degradation of sensitive compounds and a decrease in the overall stability of the stock solution.[3] For instance, changes in solvent composition due to water absorption can lead to compound precipitation, especially after freeze-thaw cycles.
-
-
Q2: What is the recommended grade of DMSO for preparing stock solutions?
-
A2: It is highly recommended to use anhydrous (dry) or molecular biology grade DMSO with a purity of ≥99.9% and a very low water content (typically ≤0.1%).[4] Using fresh, unopened bottles of high-purity DMSO is the best practice to minimize initial water contamination.
-
-
Q3: How should I properly store my this compound DMSO stock solutions?
-
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.[5] Store these aliquots in tightly sealed vials at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is also advisable to store vials in a desiccator to provide an additional layer of protection against moisture.
-
-
Q4: I observed precipitation in my stock solution after thawing. What should I do?
-
A4: Precipitation upon thawing can be due to moisture absorption, which reduces the solubility of this compound. You can try to gently warm the vial to room temperature and vortex it to redissolve the compound. However, if the precipitate does not dissolve, it is best to prepare a fresh stock solution using anhydrous DMSO. To avoid this, always ensure your DMSO is dry and minimize the exposure of the stock solution to air.
-
-
Q5: How can I check the water content of my DMSO?
-
A5: The most accurate method for determining water content in DMSO is the Karl Fischer titration. This method can precisely quantify the amount of water present. However, it requires specialized equipment. For routine laboratory practice, the best approach is to prevent moisture absorption by using anhydrous DMSO and proper handling techniques.
-
Quantitative Data Summary
This table summarizes key quantitative parameters for the preparation and storage of this compound DMSO stock solutions.
| Parameter | Recommended Value/Specification | Rationale |
| DMSO Purity | ≥ 99.9% | Minimizes impurities that could interfere with experiments. |
| DMSO Water Content | ≤ 0.1% (as per high-purity grades) | Crucial for preventing compound precipitation and degradation. |
| This compound Stock Concentration | 1-10 mM (typical range for small molecules) | Balances solubility with the need for a concentrated stock. |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Reduces the rate of potential degradation. |
| Allowable DMSO in Cell Culture | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Experimental Protocols
Protocol for Preparing Anhydrous this compound DMSO Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in anhydrous DMSO, minimizing moisture exposure.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity, low water content)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes or vials with tight-sealing caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on cold surfaces.
-
Weighing this compound: In a clean, dry weighing boat or directly into a sterile, pre-weighed vial, accurately weigh the desired amount of this compound. The molecular weight of this compound is 268.26 g/mol .
-
Solvent Addition: In a low-humidity environment (e.g., a glove box or a benchtop with a stream of dry nitrogen), add the calculated volume of anhydrous DMSO to the vial containing the this compound. For a 10 mM stock solution, you would add 1 mL of DMSO for every 2.68 mg of the compound.
-
Dissolution: Tightly cap the vial immediately after adding the DMSO. Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials. This is a critical step to prevent moisture contamination of the main stock during repeated use.
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated container.
Visualizations
The following diagrams illustrate key workflows and concepts for maintaining the integrity of your this compound DMSO stocks.
Caption: Experimental workflow for preparing and storing this compound DMSO stocks.
Caption: Logical relationship of moisture absorption and its consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers | Aure Chemical [aurechem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Rubiadin 1-Methyl Ether In Vivo Efficacy Studies
Welcome to the technical support center for researchers utilizing Rubiadin 1-methyl ether in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions to facilitate the optimization of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a natural anthraquinone that primarily functions as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It achieves this by inhibiting the phosphorylation of NF-κB p65 and the degradation of IκBα, which in turn prevents the nuclear translocation of p65.[1] This mechanism underlies its observed anti-inflammatory, immunomodulatory, and anti-osteoclastic properties.[1][2]
Q2: What is a good starting dose for in vivo efficacy studies in mice?
A2: Based on published literature, a common starting point for oral administration in mice is in the range of 3 to 30 mg/kg. In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, oral doses of 3, 10, and 30 mg/kg were shown to be effective in reducing inflammatory markers. The optimal dose for your specific model will require empirical determination through a dose-response study.
Q3: How should I prepare this compound for oral administration in mice?
A3: A common method for preparing this compound for oral gavage involves creating a suspension. A suggested protocol is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then suspend this solution in a vehicle such as corn oil or a mixture of PEG300, Tween80, and water. For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, mixing, then adding Tween80, and finally adding ddH2O. It is recommended to use the mixed solution immediately for optimal results.
Q4: What are the known safety and toxicity concerns with this compound?
A4: While the parent compound, Rubiadin, has been reported to show no significant acute toxicity in mice at certain doses, there are potential concerns for long-term administration. One study indicated that Rubiadin may have carcinogenic potential in rats with prolonged exposure. Furthermore, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has classified this compound as "Suspected of causing cancer". Researchers should handle this compound with appropriate safety precautions and consider the potential for toxicity in the design of chronic studies.
Q5: What are the expected anti-inflammatory effects of this compound in vivo?
A5: In preclinical models, this compound has been shown to exert significant anti-inflammatory effects. In a mouse model of acute lung injury, it was observed to decrease leukocyte infiltration, reduce fluid leakage, and lower the levels of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, IL-12p70, IFN-γ, and MCP-1 in bronchoalveolar lavage fluid (BALF). It has also been shown to increase the level of the anti-inflammatory cytokine IL-10.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of this compound in vehicle. | The compound has low aqueous solubility. | Use a co-solvent system. A recommended method is to first dissolve the compound in DMSO and then suspend it in a vehicle like corn oil or a mixture of PEG300 and Tween80. Ensure vigorous mixing or sonication to achieve a uniform suspension before administration. |
| Lack of efficacy in the in vivo model. | Suboptimal dose, poor bioavailability, or inappropriate route of administration. | Conduct a dose-response study to determine the optimal dose for your model. Consider the pharmacokinetic properties of the compound, although specific data for this compound is limited. Ensure the formulation is optimized for bioavailability. If oral administration is ineffective, consider alternative routes if appropriate for your research question. |
| High variability in experimental results. | Inconsistent formulation, inaccurate dosing, or biological variability. | Prepare the dosing solution fresh for each experiment and ensure it is a homogenous suspension. Use precise techniques for animal dosing. Increase the sample size per group to account for biological variability. |
| Unexpected toxicity or adverse events. | The dose may be too high for the specific animal model or strain, or there may be off-target effects. | Reduce the dose and perform a tolerability study. Carefully monitor the animals for any signs of toxicity. Review the available toxicology data for Rubiadin and its analogues. |
Experimental Protocols
In Vivo Acute Lung Injury (ALI) Model in Mice
This protocol is based on a published study investigating the anti-inflammatory effects of this compound.
-
Animal Model: Use an appropriate strain of mice (e.g., C57BL/6).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, LPS only, LPS + different doses of this compound, LPS + positive control like dexamethasone).
-
Dosing Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 1% Tween 80 in saline). A common dose range is 3, 10, and 30 mg/kg.
-
Treatment: Administer this compound or vehicle by oral gavage 1 hour before LPS challenge.
-
Induction of ALI: Induce acute lung injury by intranasal or intratracheal administration of LPS (e.g., 5 mg/kg).
-
Sample Collection: Euthanize the mice at a specific time point after LPS administration (e.g., 12 hours).
-
Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage to collect BALF.
-
Analysis:
-
Measure total and differential leukocyte counts in the BALF.
-
Quantify protein concentration in the BALF as an indicator of vascular permeability.
-
Measure the levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the BALF using ELISA or multiplex assays.
-
Assess myeloperoxidase (MPO) activity in the lung tissue as a marker of neutrophil infiltration.
-
Visualizations
Signaling Pathway
References
Quality control parameters for Rubiadin 1-methyl ether
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Rubiadin 1-methyl ether. It includes key quality control parameters, detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (CAS No: 7460-43-7) is a naturally occurring anthraquinone. It is found in plants such as Morinda officinalis and Heterophyllaea pustulata.[1] It is recognized for its diverse biological activities, including the inhibition of osteoclastic bone resorption by blocking the NF-κB pathway.[2][3][4]
2. What are the main quality control parameters for this compound?
Key quality control parameters include purity, identity, solubility, and stability. These are typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
3. What is the recommended storage condition for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 4 years.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
4. In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility. For in vivo studies, complex formulations involving PEG300, Tween80, and corn oil have been described.
Quality Control Parameters
The following tables summarize the key quality control parameters for this compound.
Table 1: Physicochemical Properties
| Parameter | Value | Reference |
| CAS Number | 7460-43-7 | |
| Molecular Formula | C₁₆H₁₂O₄ | |
| Molecular Weight | 268.26 g/mol | |
| Appearance | Solid | |
| Purity (typical) | ≥98% | |
| UV max (in DMSO) | 239, 281 nm |
Table 2: Analytical Specifications
| Analytical Method | Specification |
| HPLC/UPLC | Purity assessment, quantification |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to molecular weight |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is commonly used for the separation of anthraquinones. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL) and dilute with the mobile phase to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in DMSO to a known concentration and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample. Purity is calculated based on the area percentage of the main peak in the chromatogram.
Structural Identification by ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts: The spectrum should be consistent with the structure of this compound. While specific shifts can vary slightly depending on the instrument and conditions, the presence of aromatic protons, a methyl group, and a methoxy group in the expected regions confirms the identity.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation in DMSO
-
Question: My this compound is not dissolving well in DMSO, or it is precipitating out of solution. What should I do?
-
Answer:
-
Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of many compounds. Use fresh, anhydrous DMSO from a sealed container.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution to 37°C and sonicate for a short period.
-
Check Concentration: Ensure that you are not exceeding the solubility limit of this compound in DMSO.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my experimental results when using this compound. What could be the cause?
-
Answer:
-
Solution Stability: Prepared solutions, especially in aqueous media for cell-based assays, may have limited stability. It is recommended to prepare fresh solutions for each experiment. For stock solutions in DMSO, follow the recommended storage guidelines and avoid repeated freeze-thaw cycles.
-
Purity of the Compound: Verify the purity of your this compound batch using HPLC. Impurities can interfere with biological assays.
-
Accurate Pipetting: Ensure accurate and consistent pipetting of the compound, especially at low concentrations.
-
Issue 3: HPLC Analysis - Peak Tailing or Broadening
-
Question: The peak for this compound in my HPLC chromatogram is tailing or broad. How can I improve the peak shape?
-
Answer:
-
Mobile Phase pH: The phenolic hydroxyl group in this compound can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, to the mobile phase can suppress this interaction and improve peak shape.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent like isopropanol or a reversed-phase column cleaning solution.
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.
-
Visualized Workflows and Pathways
Experimental Workflow for Quality Control
Caption: Quality control workflow for this compound.
Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting guide for HPLC peak shape issues.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Metabolic Stability of Rubiadin 1-Methyl Ether in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the metabolic stability of Rubiadin 1-methyl ether in liver microsomes. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and accurate experimental outcomes.
Experimental Protocol: In Vitro Metabolic Stability of this compound in Liver Microsomes
This protocol outlines a standard procedure for determining the metabolic stability of this compound using human liver microsomes (HLM) or rat liver microsomes (RLM).
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (protein concentration typically 20 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
96-well incubation plates
-
Centrifuge
2. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by diluting the stock solution with buffer to the desired concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice. Dilute the microsomes with phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the this compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex for 1-2 minutes to precipitate the proteins.
-
Centrifuge the plate at 4°C for 10-15 minutes at high speed (e.g., 3000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / microsomal protein in mg)
-
Data Presentation
While specific quantitative data for the metabolic stability of this compound is not currently available in the public domain, the following table provides an illustrative example of how to present such data, using the related anthraquinone, Emodin, as a reference.
| Compound | Species | Microsomal Protein (mg/mL) | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Emodin (Example) | Human | 0.5 | 34.4 | 20.1 |
| Emodin (Example) | Rat | 0.5 | 21.4 | 64.9 |
| Positive Control (High Clearance) | Human | 0.5 | < 10 | > 70 |
| Positive Control (Low Clearance) | Human | 0.5 | > 60 | < 10 |
Experimental Workflow
Validation & Comparative
A Comparative Analysis of Rubiadin 1-Methyl Ether and Dexamethasone in Anti-Inflammatory Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the natural anthraquinone derivative, Rubiadin 1-methyl ether, and the well-established synthetic corticosteroid, dexamethasone. This analysis is supported by experimental data from in vitro and in vivo studies, detailing their respective efficacies and mechanisms of action.
This comparison guide synthesizes findings from studies on lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines and murine models of acute lung injury. The data presented herein offers a quantitative and qualitative assessment of these two compounds, highlighting their potential as anti-inflammatory agents.
Quantitative Data Summary
The following tables summarize the comparative anti-inflammatory effects of this compound and dexamethasone from in vitro and in vivo experimental models.
In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | This compound (30 µM) - % Inhibition | Dexamethasone (7 µM) - % Inhibition |
| Nitric Oxide (NOx) | 44.7 ± 9.6[1] | 58.1 ± 4.9[1] |
| Interleukin-6 (IL-6) | 52.1 ± 3.2[2] | Not explicitly quantified in the provided source, but used as a positive control. |
| Interleukin-1β (IL-1β) | 78.0 ± 4.1[2] | Not explicitly quantified in the provided source, but used as a positive control. |
In Vivo Anti-Inflammatory Activity in LPS-Induced Acute Lung Injury in Mice
| Inflammatory Mediator | This compound (3 mg/kg) - % Inhibition | This compound (10 mg/kg) - % Inhibition | This compound (30 mg/kg) - % Inhibition | Dexamethasone (5 mg/kg) - % Inhibition |
| Nitric Oxide (NOx) | 46.3 ± 12.0[2] | 51.8 ± 3.7 | 60.1 ± 8.7 | Not explicitly quantified in the provided source, but used as a positive control. |
| Myeloperoxidase (MPO) | 41.8 ± 4.5 | 50.1 ± 2.5 | 54.7 ± 3.5 | Not explicitly quantified in the provided source, but used as a positive control. |
| Interleukin-6 (IL-6) | 33.7 ± 10.5 | 49.0 ± 6.9 | 79.5 ± 6.8 | 77.4 ± 9.3 |
| Interleukin-12p70 (IL-12p70) | 37.1 ± 11.3 | 47.4 ± 13.9 | 79.5 ± 8.2 | 59.7 ± 5.4 |
| Interferon-γ (IFN-γ) | Not significant | 39.8 ± 11.2 | 58.2 ± 9.5 | 65.1 ± 7.8 |
| Tumor Necrosis Factor-α (TNF-α) | Not significant | 45.3 ± 8.7 | 63.9 ± 5.4 | 88.66 ± 1.6 |
| Monocyte Chemoattractant Protein-1 (MCP-1) | 35.4 ± 9.8 | 48.7 ± 7.6 | 69.3 ± 6.1 | 75.2 ± 8.3 |
| Interleukin-10 (IL-10) (Upregulation) | Increased | Increased | Increased | Increased |
Experimental Protocols
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells were pre-treated for 1 hour with either this compound (at its non-cytotoxic concentration of 30 µM), dexamethasone (7 µM), or vehicle (DMSO 1%).
-
Inflammatory Challenge: Inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the cell cultures.
-
Incubation: The cells were incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NOx): The concentration of nitrite, a stable product of NO, in the culture supernatant was measured using the Griess reagent.
-
Cytokines (IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vivo Anti-Inflammatory Assay in a Murine Model of Acute Lung Injury
-
Animals: Male Swiss mice were used for the study.
-
Treatment: Animals were pre-treated orally with this compound (3, 10, or 30 mg/kg), dexamethasone (5 mg/kg), or vehicle 0.5 hours before the inflammatory challenge.
-
Inflammatory Challenge: Acute lung injury was induced by intranasal instillation of LPS (5 mg/kg). A control group received sterile saline.
-
Sample Collection: After 12 hours, the animals were euthanized, and bronchoalveolar lavage fluid (BALF) was collected.
-
Measurement of Inflammatory Markers:
-
Leukocyte Infiltration and Fluid Leakage: Total and differential cell counts were performed on the BALF. Protein concentration was measured to assess fluid leakage.
-
Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, was measured in the lung tissue.
-
Nitric Oxide (NOx) and Cytokines: The levels of NOx and a panel of pro- and anti-inflammatory cytokines (IL-6, IL-10, IL-12p70, MCP-1, IFN-γ, and TNF-α) in the BALF were quantified using appropriate assays (Griess reagent for NOx and ELISA for cytokines).
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both this compound and dexamethasone converge on the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. However, their upstream mechanisms of action differ significantly.
This compound Signaling Pathway
This compound is believed to exert its anti-inflammatory effects by directly or indirectly inhibiting the phosphorylation of key components in the NF-κB signaling cascade. This prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer (p50/p65) to the nucleus.
Caption: this compound inhibits NF-κB activation.
Dexamethasone Signaling Pathway
Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins, including IκBα, the inhibitor of NF-κB. Increased IκBα levels enhance the sequestration of NF-κB in the cytoplasm, thereby preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.
Caption: Dexamethasone upregulates IκBα to inhibit NF-κB.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vivo anti-inflammatory assays described in this guide.
Caption: In vivo experimental workflow for acute lung injury.
References
A Comparative Analysis of the Efficacy of Rubiadin and Rubiadin 1-methyl Ether
This guide provides a comprehensive comparison of the biological activities of Rubiadin and its derivative, Rubiadin 1-methyl ether. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate the therapeutic potential of these two natural compounds.
Introduction
Rubiadin, a 1,3-dihydroxy-2-methyl anthraquinone, and its 1-methyl ether derivative are natural compounds primarily isolated from plants of the Rubiaceae family, such as Rubia cordifolia and Morinda officinalis.[1][2][3] Both molecules have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide presents a side-by-side comparison of their efficacy in key biological areas, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Comparative Efficacy: A Tabular Summary
The following tables summarize the available quantitative data on the biological activities of Rubiadin and this compound.
Table 1: Anti-inflammatory Activity
| Compound | Model | Target | Readout | Result | Reference |
| Rubiadin | Carrageenan-induced paw edema (rats) | Inflammation | Paw volume reduction | Significant reduction at 0.5 mg/kg, comparable to mefenamic acid (30 mg/kg) | [4] |
| Cotton pellet-induced granuloma (rats) | Chronic inflammation | Granuloma weight reduction | Significant reduction at 0.5 mg/kg | [4] | |
| TNF-α level (paw tissue) | TNF-α reduction | Significant decrease at 0.5 mg/kg | |||
| IL-1β level (granuloma tissue) | IL-1β reduction | Significant decrease | |||
| This compound | LPS-induced RAW 264.7 macrophages | Pro-inflammatory markers | NOx, IL-6, IL-1β reduction | Inhibition of NOx, IL-6, and IL-1β | |
| LPS-induced acute lung injury (mice) | Pro-inflammatory cytokines | TNF-α, IL-6, IFN-γ, IL-12p70, MCP-1 reduction | Significant decrease at 3, 10, and 30 mg/kg | ||
| Anti-inflammatory cytokine | IL-10 increase | Increased levels in bronchoalveolar lavage fluid |
Table 2: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Rubiadin | HepG2 | Hepatocellular carcinoma | 3.6 µM | |
| CEM-SS | T-lymphoblastic leukemia | 3 µg/mL | ||
| MCF-7 | Breast carcinoma | 10 µg/mL | ||
| HeLa | Cervical carcinoma | >30 µg/mL | ||
| NCI-H460 | Non-small cell lung carcinoma | 3.8 µg/mL | ||
| This compound | NCI-H460 | Non-small cell lung carcinoma | 4.2 µg/mL |
Table 3: Anti-osteoporotic Activity
| Compound | Model | Target | Readout | Result | Reference |
| This compound | M-CSF and RANKL-induced osteoclasts | Osteoclast differentiation | Inhibition of differentiation | Effective at 0.1, 1, and 10 µM |
Table 4: Antifungal Activity
| Compound | Organism | Activity | Result | Reference |
| Rubiadin | Candida tropicalis | Biofilm reduction | More effective than this compound | |
| This compound | Candida tropicalis | Biofilm formation | MIC = 31.3 µg/mL for a clinical isolate |
Mechanism of Action
This compound: Inhibition of the NF-κB Pathway
This compound exerts its anti-inflammatory and anti-osteoporotic effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammatory responses and osteoclastogenesis. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα. This action ultimately leads to a decrease in the nuclear translocation of p65, thereby downregulating the expression of pro-inflammatory genes.
Rubiadin: A Multifaceted Mechanism
The mechanisms of action for Rubiadin appear to be more varied, and for many of its observed biological activities, the precise pathways are not yet fully elucidated. Its anti-inflammatory effects have been attributed to the downregulation of key pro-inflammatory cytokines such as TNF-α and IL-1β. Furthermore, Rubiadin is recognized as a potent antioxidant, a property that likely contributes to its hepatoprotective and neuroprotective effects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between individual studies.
In Vitro Anti-inflammatory Assay: LPS-induced Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Rubiadin or this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for 24 hours.
-
Quantification of Inflammatory Markers: The cell culture supernatant is collected. Nitric oxide (NO) levels are measured using the Griess reagent. The concentrations of cytokines such as IL-6, IL-1β, and TNF-α are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Cell viability is assessed using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used.
-
Grouping: Animals are divided into control, standard (e.g., mefenamic acid), and test groups (different doses of Rubiadin or this compound).
-
Administration: The test compounds or vehicle (control) are administered intraperitoneally or orally.
-
Induction of Edema: After a specific period (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the measurement of inflammatory markers like TNF-α and IL-1β using ELISA.
Conclusion
Both Rubiadin and this compound demonstrate significant therapeutic potential, particularly in the realm of anti-inflammatory and anticancer applications. This compound exhibits a well-defined mechanism of action through the inhibition of the NF-κB pathway, making it a strong candidate for conditions driven by this signaling cascade, such as certain inflammatory diseases and bone disorders.
Rubiadin, on the other hand, displays a broader spectrum of biological activities. While its mechanisms are less clearly defined, its potent and varied effects, including superior antifungal activity in at least one study, suggest its potential for a wider range of therapeutic applications. The comparable cytotoxicity of both compounds against non-small cell lung carcinoma indicates that the 1-methyl ether substitution does not drastically alter its anticancer potency in this specific context.
Further research, including more direct comparative studies and elucidation of the molecular targets of Rubiadin, is warranted to fully understand their therapeutic potential and to guide the development of new drugs based on these promising natural compounds.
References
- 1. [PDF] Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
The Structure-Activity Relationship of Rubiadin 1-methyl ether and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Rubiadin 1-methyl ether and its analogs, supported by experimental data. The structure-activity relationship (SAR) is explored through their performance in anticancer, anti-inflammatory, and antifungal assays. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development.
Comparative Biological Activity
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antifungal activities of this compound and its key analogs, Rubiadin and Rubiadin-3-methyl ether. This data highlights the impact of subtle structural modifications, particularly the methylation of the hydroxyl groups, on their biological efficacy.
Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, demonstrating the varying potency of these compounds. The data suggests that the position of the methyl ether group significantly influences the anticancer activity. For instance, this compound shows greater potency against NCI-H187 lung cancer cells compared to Rubiadin.[1]
| Compound | Cell Line | IC50 Value | Reference |
| This compound | NCI-H187 (Lung Cancer) | 4.5 µg/mL | [1] |
| Rubiadin | NCI-H187 (Lung Cancer) | 14.2 µg/mL | [1] |
| Rubiadin | HepG2 (Liver Cancer) | 3.6, 4.4, 4.8 µM | [1] |
| Rubiadin | CEM-SS (T-lymphoblastic leukemia) | 3 µg/mL | [1] |
| Rubiadin | MCF-7 (Breast Cancer) | 10 µg/mL | |
| Rubiadin | HeLa (Cervical Carcinoma) | >30 µg/mL |
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The inhibitory effects on nitric oxide (NO) and various cytokines are detailed below. Comparative data for its analogs is an active area of research.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Nitric Oxide (NOx) Inhibition | LPS-stimulated RAW 264.7 macrophages | Significant inhibition of NOx production. | |
| This compound | Cytokine Inhibition (IL-1, IL-6) | LPS-stimulated RAW 264.7 macrophages | Decreased levels of IL-1 and IL-6. | |
| Rubiadin | TNF-α and IL-1β Inhibition | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | Significant reduction in TNF-α and IL-1β levels. |
Antifungal Activity
The antifungal potential of Rubiadin and its 1-methyl ether has been investigated, particularly against Candida species. The minimum inhibitory concentration (MIC) values indicate their efficacy in inhibiting fungal growth. Notably, Rubiadin shows greater effectiveness against Staphylococcus aureus compared to its 1-methyl ether analog.
| Compound | Organism | MIC Value | Reference |
| Rubiadin | Staphylococcus aureus | 32–64 µg/mL | |
| This compound | Staphylococcus aureus | >256 µg/mL | |
| Rubiadin | Candida tropicalis biofilms | More effective in biofilm reduction than this compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist researchers in designing their own studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess reagent is used to quantify nitrite (a stable product of NO) in the cell culture supernatant.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Antifungal Activity: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Principle: A standardized suspension of the fungal organism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the organism.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in the appropriate broth medium.
-
Inoculation: Add the fungal inoculum to each well of the microplate containing the test compound dilutions.
-
Incubation: Incubate the microplate at an appropriate temperature for 24-48 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways affected by this compound and its analogs, as well as the experimental workflows.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for determining the anticancer activity using the MTT assay.
References
Comparative In Vitro Efficacy of Rubiadin 1-methyl ether Against Other Anthraquinones
For Immediate Release
A comprehensive analysis of available in vitro studies reveals that Rubiadin 1-methyl ether, a naturally occurring anthraquinone, demonstrates significant biological activity, particularly in anti-inflammatory and anticancer applications. When compared to other prominent anthraquinones such as Rubiadin, Emodin, and Aloe-emodin, this compound exhibits a distinct and potent profile, positioning it as a compound of interest for further pharmacological investigation.
This guide provides a comparative overview of the in vitro activity of this compound against other key anthraquinones, supported by experimental data and detailed methodologies for the assays cited.
Quantitative Comparison of In Vitro Activities
The following table summarizes the key in vitro activities of this compound in comparison to other anthraquinones. The data is compiled from various studies to provide a comparative perspective.
| Compound | Activity | Cell Line / Target | Key Parameter | Value |
| This compound | Anticancer | NCI-H187 | IC50 | 4.5 µg/mL |
| Rubiadin | Anticancer | NCI-H187 | IC50 | 14.2 µg/mL |
| This compound | Anti-inflammatory | RAW 264.7 | NOx Inhibition (%) at 30 µM | 44.7 ± 9.6% [1] |
| This compound | Anti-inflammatory | RAW 264.7 | IL-6 Inhibition (%) at 30 µM | 52.1 ± 3.2% [1] |
| This compound | Anti-inflammatory | RAW 264.7 | IL-1β Inhibition (%) at 30 µM | 78.0 ± 4.1% [1] |
| Emodin | Anti-inflammatory | RAW 264.7 | Potent inhibitor of iNOS and COX-2 expression | Data not specified |
| Aloe-emodin | Anticancer | Various | IC50 | Varies (e.g., 5.38 µg/mL in HT-29)[2] |
| This compound | Antifungal | Candida tropicalis | Biofilm Reduction | Less effective than Rubiadin |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compounds (e.g., this compound, Rubiadin) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.
-
Pre-treatment and Stimulation: The cells are pre-treated with the test compounds (e.g., this compound) for a specific duration before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (a stable metabolite of NO) in the supernatant is quantified using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm using a microplate reader.
-
Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated cells to that of the LPS-stimulated control cells.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison of Rubiadin 1-methyl ether and Other NF-κB Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rubiadin 1-methyl ether with other prominent NF-κB inhibitors. The following sections detail their mechanisms of action, present available quantitative data, and outline the experimental protocols used for their evaluation.
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, making it a prime target for therapeutic intervention. This compound, a natural anthraquinone, has emerged as a notable inhibitor of the NF-κB signaling pathway. This guide provides a comparative analysis of this compound against other well-established NF-κB inhibitors to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Point of Inhibition
The NF-κB signaling cascade is a well-orchestrated process culminating in the activation of NF-κB transcription factors. Different inhibitors target distinct steps in this pathway, leading to varied cellular effects.
This compound exerts its inhibitory effect by preventing the phosphorylation of the p65 subunit of NF-κB and blocking the degradation of its inhibitor, IκBα.[1] This dual action effectively halts the translocation of p65 into the nucleus, thereby preventing the transcription of pro-inflammatory genes.
Other commonly used NF-κB inhibitors target different components of the pathway:
-
IKKβ Inhibitors (e.g., IMD-0354, TPCA-1): These small molecules directly inhibit the IκB kinase β (IKKβ), a key enzyme responsible for phosphorylating IκBα. This phosphorylation is a prerequisite for IκBα's ubiquitination and subsequent degradation.
-
IκBα Ubiquitination Inhibitors (e.g., Ro 106-9920): These compounds specifically block the ubiquitination of phosphorylated IκBα, preventing its degradation by the proteasome.
-
Proteasome Inhibitors (e.g., Bortezomib): These drugs inhibit the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated IκBα. By blocking this degradation, NF-κB remains sequestered in the cytoplasm.
-
Upstream Kinase Inhibitors (e.g., BAY 11-7082): While often categorized as an IKK inhibitor, some studies suggest BAY 11-7082 may also act on upstream components of the signaling pathway. Its precise mechanism can be cell-type and stimulus-dependent.
The distinct points of intervention for these inhibitors are illustrated in the NF-κB signaling pathway diagram below.
Caption: NF-κB signaling pathway and points of inhibition.
Quantitative Comparison of NF-κB Inhibitors
Direct comparison of the potency of different NF-κB inhibitors is challenging due to variations in experimental conditions across studies. The following tables summarize available quantitative data. It is crucial to note that these values were obtained from different studies and should be interpreted with caution. For a definitive comparison, these compounds should be evaluated side-by-side in a standardized assay.
Table 1: In Vitro Inhibition of NF-κB Activity
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 / EC50 | Reference |
| This compound | Cytokine Production (IL-6) | RAW 264.7 macrophages | LPS | ~30 µM (significant inhibition) | [2] |
| This compound | Cytokine Production (IL-1β) | RAW 264.7 macrophages | LPS | <30 µM (significant inhibition) | [2] |
| IMD-0354 | NF-κB Luciferase Reporter | HMC-1 | TNF-α | 1.2 µM | |
| BAY 11-7082 | IκBα Phosphorylation | Tumor cells | TNF-α | 10 µM | |
| Ro 106-9920 | IκBα Ubiquitination | In vitro assay | - | 2.3 µM |
Table 2: Effects on Pro-inflammatory Markers
| Inhibitor | Marker | Cell/System | % Inhibition / Effect | Reference |
| This compound | NOx Production | RAW 264.7 macrophages | Significant reduction at 30 µM | [3] |
| This compound | IL-6 Production | RAW 264.7 macrophages | 52.1 ± 3.2% at CC10 dose | [2] |
| This compound | IL-1β Production | RAW 264.7 macrophages | 78.0 ± 4.1% at CC10 dose |
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify NF-κB transcriptional activity.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate at a density of 2 x 10^4 cells/well and allowed to adhere overnight.
-
Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
2. Compound Treatment and Stimulation:
-
24 hours post-transfection, the medium is replaced with fresh serum-free medium containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
After a pre-incubation period (e.g., 1 hour), cells are stimulated with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
3. Luciferase Activity Measurement:
-
Cells are lysed using a passive lysis buffer.
-
Firefly and Renilla luciferase activities are measured sequentially in a luminometer using a dual-luciferase reporter assay system.
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Western Blot for p65 Phosphorylation
This technique is used to assess the phosphorylation status of the NF-κB p65 subunit, a key indicator of NF-κB activation.
1. Cell Lysis and Protein Quantification:
-
Cells are treated with inhibitors and/or stimuli as described above.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred from the gel to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control, such as β-actin or total p65, should be probed on the same membrane to ensure equal protein loading.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
-
Band intensities are quantified using densitometry software.
Caption: Western Blot Workflow for p65 Phosphorylation.
IKKβ Kinase Assay
This in vitro assay directly measures the enzymatic activity of IKKβ and the inhibitory effect of compounds.
1. Reaction Setup:
-
The assay is performed in a kinase reaction buffer containing recombinant IKKβ enzyme, a specific substrate peptide (e.g., IKKtide), and ATP.
-
Various concentrations of the test inhibitor are added to the reaction mixture.
2. Kinase Reaction:
-
The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection of Kinase Activity:
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kinase assay kit (e.g., ADP-Glo™).
-
The luminescence signal is read on a plate reader.
-
The IC50 value of the inhibitor is calculated from the dose-response curve.
Conclusion
This compound presents a compelling profile as an NF-κB inhibitor with a mechanism of action that targets both p65 phosphorylation and IκBα degradation. While direct comparative quantitative data with other well-known inhibitors is currently limited, the available information suggests its potential as a valuable tool for studying NF-κB-mediated processes. The choice of an NF-κB inhibitor should be guided by the specific research question, the desired point of intervention in the signaling pathway, and the cellular context of the study. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these compounds.
References
Validating the Target of Rubiadin 1-methyl ether in Inflammatory Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Rubiadin 1-methyl ether with other NF-κB inhibitors in the context of inflammatory disease models. This document outlines supporting experimental data, detailed methodologies for key validation experiments, and visual representations of signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action.
This compound, a natural anthraquinone, has demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a wide range of diseases. This guide explores the validation of this compound's therapeutic potential by comparing its performance with established NF-κB inhibitors, Dexamethasone and Parthenolide, in a lipopolysaccharide (LPS)-induced inflammatory model.
Performance Comparison of NF-κB Inhibitors
The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Compound | Concentration | Inhibition of Nitric Oxide (NOx) Production (%) | Inhibition of IL-6 Production (%) | Inhibition of IL-1β Production (%) | Reference |
| This compound | 30 µM | ~55% | 52.1 ± 3.2% | 78.0 ± 4.1% | [2] |
| Dexamethasone | 7 µM | Not Reported | 59.7 ± 5.4% | 77.4 ± 9.3% | [2] |
| Parthenolide | 15 µM | Not Reported | Not Reported | Not Reported | |
| 50 µM | Not Reported | Not Reported | Not Reported | ||
| 70 µM | Significant dose-dependent inhibition | Significant dose-dependent inhibition | Significant dose-dependent inhibition |
Table 1: In Vitro Efficacy of NF-κB Inhibitors in LPS-Stimulated RAW 264.7 Macrophages. Data for this compound and Dexamethasone are from direct comparative studies. Data for Parthenolide is from a separate study and is presented to show its dose-dependent inhibitory effect on NF-κB activity.
| Compound | Dosage | Inhibition of IL-6 in BALF (%) | Inhibition of TNF-α in BALF (%) | Reference |
| This compound | 3 mg/kg | 33.7 ± 10.5% | Not Significant | |
| 10 mg/kg | 49.0 ± 6.9% | 27.7 ± 6.6% | ||
| 30 mg/kg | 79.5 ± 6.8% | 69.2 ± 11.4% | ||
| Dexamethasone | 5 mg/kg | Significant Inhibition | Significant Inhibition |
Table 2: In Vivo Efficacy of this compound and Dexamethasone in a Mouse Model of LPS-Induced Acute Lung Injury. BALF (Bronchoalveolar Lavage Fluid) cytokine levels were measured.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: LPS-induced NF-κB signaling pathway and hypothesized points of inhibition.
Caption: Experimental workflow for direct target identification using CETSA.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to determine if this compound directly binds to and stabilizes a target protein within a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the suspected target protein (e.g., IKKβ)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of this compound compared to the vehicle control indicates target engagement and stabilization.
-
Western Blot for NF-κB p65 Phosphorylation and IκBα Degradation
This protocol details the detection of key events in NF-κB pathway activation.
Materials:
-
RAW 264.7 macrophages
-
LPS
-
This compound, Dexamethasone, Parthenolide
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells and allow them to adhere overnight.
-
Pre-treat cells with this compound, Dexamethasone, or Parthenolide for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
-
Protein Extraction and Quantification:
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control (β-actin).
-
Compare the levels of phosphorylated p65 and total IκBα between different treatment groups.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
LPS or TNF-α
-
This compound, Dexamethasone, Parthenolide
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Allow cells to recover for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the transfected cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
After the stimulation period (e.g., 6-8 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the unstimulated control.
-
Determine the inhibitory effect of the compounds on NF-κB transcriptional activity.
-
Conclusion and Future Directions
The presented data and protocols provide a framework for validating the therapeutic target of this compound in inflammatory disease models. While evidence strongly suggests that its anti-inflammatory effects are mediated through the NF-κB pathway, the direct molecular target remains to be definitively identified. The proposed Cellular Thermal Shift Assay (CETSA) is a powerful tool to achieve this.
Further comparative studies directly evaluating this compound against specific IKK inhibitors like Parthenolide in the same experimental systems would provide more precise quantitative comparisons and a clearer understanding of its relative potency and potential advantages. The methodologies outlined in this guide offer a robust starting point for researchers to further investigate and validate the therapeutic potential of this promising natural compound.
References
- 1. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Selectivity of Rubiadin 1-methyl ether: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity of Rubiadin 1-methyl ether, a naturally occurring anthraquinone, across various cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and selectivity of this compound.
Executive Summary
This compound (RBME) has demonstrated notable biological activity, particularly in the realms of anti-inflammatory and anti-cancer research. A critical aspect of its preclinical evaluation is understanding its cross-reactivity—or its effects on different types of cells. This guide synthesizes available data on the cytotoxic effects of RBME and its parent compound, Rubiadin, across a spectrum of cancerous and non-cancerous cell lines. The primary mechanism of action for RBME has been identified as the inhibition of the NF-κB signaling pathway.[1] Detailed experimental protocols and visual diagrams are provided to support further investigation into this promising therapeutic agent.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Rubiadin in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound (RBME)
| Cell Line | Cell Type | IC50 / Cytotoxicity | Reference |
| NCI-H187 | Human Lung Cancer | 4.5 µg/mL | [1] |
| RAW 264.7 | Murine Macrophage | Cytotoxicity observed at doses from 1 to 300 µM | [2] |
| Vero | Normal Monkey Kidney | Minimal damage to host cells at subtoxic concentrations | [3] |
Table 2: Cytotoxicity of Rubiadin
| Cell Line | Cell Type | IC50 | Reference |
| HepG2 | Human Liver Cancer | 3.6, 4.4, 4.8 µM | [1] |
| CEM-SS | Human T-lymphoblastic leukemia | 3 µg/mL | |
| MCF-7 | Human Breast Cancer | 10 µg/mL | |
| HeLa | Human Cervical Cancer | >30 µg/mL | |
| AGO | Human Fibroblast (Normal) | No cytotoxic effect observed | |
| SW480 | Human Colorectal Adenocarcinoma | Photosensitizing ability at low concentrations |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory and anti-osteoclastogenesis effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. RBME has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα. This action effectively blocks the nuclear translocation of p65, a critical step in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for 24 hours.
-
Compound Treatment: Pre-treat the transfected cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated as the percentage reduction in luciferase activity compared to the stimulated control.
Western Blot for IκBα Phosphorylation and Degradation
This method is used to detect the levels of phosphorylated and total IκBα.
-
Cell Treatment and Lysis: Plate cells and treat them with this compound followed by stimulation with TNF-α for a short period (e.g., 15-30 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of phosphorylated IκBα to the total IκBα.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cross-reactivity and mechanism of action of a compound like this compound.
References
Comparative analysis of Rubiadin 1-methyl ether from different natural sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Rubiadin 1-methyl ether derived from various natural sources. The objective is to offer a side-by-side examination of its yield, purity, and biological activities, supported by experimental data to aid in research and development endeavors.
Introduction
This compound, an anthraquinone derivative, has garnered significant interest in the scientific community due to its diverse pharmacological activities. It is a naturally occurring compound found in several plant species, primarily within the Rubiaceae family. This guide focuses on a comparative analysis of this compound sourced from prominent botanicals: Morinda officinalis, Rubia cordifolia, Pentas schimperi, and Heterophyllaea pustulata.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the yield and biological activity of this compound from different natural sources. It is important to note that direct comparative studies under standardized conditions are limited in the existing literature; therefore, the data presented is compiled from various independent studies.
| Natural Source | Plant Part | Yield/Content | Biological Activity | Test Model | IC₅₀/MIC/CC₅₀ |
| Morinda officinalis | Root | 0.013% | Osteoclastogenesis Inhibition | RANKL-induced osteoclasts | - |
| Variable (µg/g) | - | - | - | ||
| Rubia cordifolia | Root | Data not available | - | - | - |
| Pentas schimperi | Root | Data not available | Anti-inflammatory (NO, IL-6, IL-1β inhibition) | LPS-stimulated RAW 264.7 macrophages | CC₁₀: 30 µM |
| Heterophyllaea pustulata | Aerial parts | Data not available | Antifungal | Candida tropicalis | MIC: 31.3 µg/mL |
| Cytotoxicity | Vero cells | CC₅₀: 34.4 µg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Isolation of this compound from Morinda officinalis
This protocol is based on a method described for the extraction and quantification of anthraquinones from Morinda officinalis.
1. Extraction:
-
The dried and powdered roots of Morinda officinalis are subjected to heat reflux extraction with methanol. For optimal yield, 1.0 g of the powdered root material is refluxed with 25 mL of methanol for 60 minutes.[1]
2. Purification:
-
The crude extract is then subjected to column chromatography on silica gel.
-
Elution is performed with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing this compound are combined and further purified by recrystallization or preparative HPLC to yield the pure compound.
Isolation of Rubiadin from Rubia cordifolia
While a specific protocol for this compound was not detailed, a general method for the isolation of the related compound, rubiadin, is as follows. This can be adapted for the isolation of its methylated derivative.
1. Extraction:
-
Powdered roots of Rubia cordifolia are extracted with 95% ethanol at room temperature.[2]
-
The solvent is removed under reduced pressure to obtain a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate.[2]
3. Purification:
-
The ethyl acetate fraction is subjected to silica gel column chromatography.
-
A gradient elution with petroleum ether-acetone is used to separate the compounds.[2]
-
Fractions are monitored by TLC, and those containing the target compound are combined.
-
Further purification is achieved using Sephadex LH-20 column chromatography and semi-preparative HPLC.[2]
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol is based on the methodology used to assess the anti-inflammatory effects of this compound from Pentas schimperi on RAW 264.7 macrophages.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
3. Nitric Oxide (NO) Measurement:
-
The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment.
4. IC₅₀ Determination:
-
The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve of this compound.
Antifungal Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol is based on the method used to determine the antifungal activity of this compound from Heterophyllaea pustulata.
1. Inoculum Preparation:
-
A standardized suspension of Candida tropicalis is prepared in a suitable broth medium.
2. Microdilution Assay:
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
The fungal inoculum is added to each well.
-
The plate is incubated at an appropriate temperature for 24-48 hours.
3. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams were generated using Graphviz (DOT language).
References
A Comparative Analysis of Rubiadin 1-methyl ether and Established Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Natural products represent a rich source of bioactive compounds with therapeutic potential. Rubiadin 1-methyl ether, an anthraquinone derivative isolated from the roots of plants such as Morinda officinalis, has demonstrated anti-inflammatory and potential anti-cancer properties. This guide provides a comparative overview of the in vitro efficacy of this compound against established anti-cancer drugs, namely doxorubicin and cisplatin.
In Vitro Efficacy: A Comparative Summary
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
The following tables summarize the reported IC50 values for this compound, Rubiadin, doxorubicin, and cisplatin against various human cancer cell lines. It is important to note the variability in the reported IC50 values for the established drugs, which highlights the influence of different experimental setups.
Table 1: IC50 Values of this compound and Rubiadin against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | NCI-H187 | Small Cell Lung Cancer | 4.5 µg/mL | [1] |
| Rubiadin | NCI-H187 | Small Cell Lung Cancer | 14.2 µg/mL | [1] |
| MCF-7 | Breast Adenocarcinoma | 1.89 µg/mL | [2] | |
| HeLa | Cervical Adenocarcinoma | >30 µg/mL | [1] | |
| HepG2 | Hepatocellular Carcinoma | 3.6, 4.4, 4.8 µM | [1] |
Table 2: Reported IC50 Values of Doxorubicin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation | | :--- | :--- | :--- | :--- | :--- | | NCI-H187 | Small Cell Lung Cancer | Data not available in the conducted searches | | | MCF-7 | Breast Adenocarcinoma | 0.68 µg/mL | | | HeLa | Cervical Adenocarcinoma | Wide range reported | | | HepG2 | Hepatocellular Carcinoma | 1.679 µg/mL | |
Table 3: Reported IC50 Values of Cisplatin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Citation | | :--- | :--- | :--- | :--- | :--- | | NCI-H187 | Small Cell Lung Cancer | Data not available in the conducted searches | | | MCF-7 | Breast Adenocarcinoma | Wide range reported | | | HeLa | Cervical Adenocarcinoma | Wide range reported | | | HepG2 | Hepatocellular Carcinoma | 4.323 µg/mL | |
Experimental Protocols
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine IC50 values. The specific parameters would have varied between the cited studies.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound, doxorubicin, or cisplatin). A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (commonly 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Experimental workflow for determining IC50 values using the MTT assay.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Preliminary studies suggest that this compound may exert its anti-cancer effects, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that plays a key role in regulating the expression of genes involved in inflammation, cell survival, proliferation, and angiogenesis, all of which are hallmarks of cancer. In many cancer cells, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
The proposed mechanism involves the inhibition of the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitor, IκBα. This prevents the translocation of active NF-κB into the nucleus, thereby blocking the transcription of its target genes.
Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available in vitro data suggests that this compound possesses cytotoxic activity against certain cancer cell lines. However, a definitive comparison of its efficacy with established anti-cancer drugs like doxorubicin and cisplatin is hampered by the lack of direct comparative studies. The variability in reported IC50 values for these standard drugs underscores the importance of conducting such head-to-head analyses under identical experimental conditions.
The inhibitory effect of this compound on the NF-κB signaling pathway provides a plausible mechanism for its anti-cancer activity and warrants further investigation. Future research should focus on:
-
Direct comparative in vitro studies: To accurately assess the relative potency of this compound against a panel of cancer cell lines alongside standard chemotherapeutic agents.
-
In vivo studies: To evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound in animal models.
-
Mechanism of action studies: To further elucidate the detailed molecular mechanisms underlying its anti-cancer effects.
Such studies are essential to determine the true therapeutic potential of this compound as a novel anti-cancer agent.
References
Unveiling the Pharmacokinetic Profiles of Rubiadin 1-Methyl Ether and its Progenitor, Rubiadin
A comparative analysis of the in vivo pharmacokinetic properties of Rubiadin 1-methyl ether and its parent compound, Rubiadin, reveals key differences in their absorption and systemic exposure. This guide provides a detailed comparison of their pharmacokinetic parameters, outlines the experimental methodology used for their evaluation, and presents a visual representation of the typical experimental workflow.
While the therapeutic potential of this compound, an anthraquinone found in medicinal plants such as Morinda officinalis, is of growing interest, a comprehensive understanding of its pharmacokinetic profile is essential for further drug development. This guide focuses on a comparative analysis of the in vivo pharmacokinetics of this compound and its direct precursor, Rubiadin. The data presented here is derived from a study investigating the oral administration of Morinda officinalis extract in rats. At present, publicly available pharmacokinetic data for other derivatives of this compound are limited; therefore, this comparison is confined to these two related compounds.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and Rubiadin following oral administration of a Morinda officinalis extract in rats. The data highlights a notable difference in the maximum plasma concentration (Cmax) and the total systemic exposure (AUC) between the two compounds, suggesting that methylation at the 1-position significantly influences the pharmacokinetic behavior of the parent Rubiadin molecule.
| Compound | Tmax (h) | Cmax (µg/mL) | AUC0-t (µg/h/mL) |
| This compound | 2.0 | 0.047 | 0.375 |
| Rubiadin | 2.0 | 1.3 | 5.10 |
Experimental Protocols
The pharmacokinetic data presented in this guide were obtained through a standardized in vivo study in rats. The detailed methodology is as follows:
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Gender: Male and Female
-
Weight: 200 ± 20 g
-
Acclimation: Animals were acclimated for one week prior to the experiment with free access to standard chow and water.
2. Drug Administration:
-
Formulation: An extract of Morinda officinalis was prepared.
-
Route of Administration: Oral gavage.
-
Dosage: The dose of the extract was not specified in the provided information.
3. Sample Collection:
-
Biological Matrix: Blood samples were collected from the tail vein at various time points post-administration.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Analytical Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) was used for the simultaneous quantification of this compound and Rubiadin in plasma samples.
-
Instrumentation: An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) was used for chromatographic separation.
-
Mobile Phase: A gradient elution was performed using a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: The analytes were detected using a mass spectrometer in multiple reaction monitoring (MRM) mode with negative ionization.
-
Internal Standard: Geniposide and 1,8-dihydroxyanthraquinone were used as internal standards.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for both analytes were analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Tmax, Cmax, and AUC0-t.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential steps involved in a typical in vivo pharmacokinetic study, from animal preparation to data analysis.
Caption: Workflow of an in vivo pharmacokinetic study.
Benchmarking Rubiadin 1-methyl ether's Antioxidant Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activity of Rubiadin 1-methyl ether against other alternatives, supported by available experimental evidence. While direct quantitative comparisons of this compound using standardized antioxidant assays are limited in the current literature, this document synthesizes existing findings on its antioxidant effects and related mechanisms.
Comparative Antioxidant Performance
Direct head-to-head studies quantifying the radical scavenging activity of this compound against standard antioxidants like Trolox or ascorbic acid through assays such as DPPH, ABTS, or FRAP are not extensively available in the reviewed scientific literature. However, several studies provide qualitative and indirect evidence of its antioxidant potential.
Rubiadin, a closely related compound, has demonstrated potent antioxidant properties, inhibiting lipid peroxidation more effectively than Vitamin E, EDTA, Tris, and mannitol[1][2][3]. This compound has been shown to play a role in mitigating oxidative stress in biological systems. For instance, it has been observed to reduce nitric oxide (NOx) levels, which are metabolites associated with oxidative and inflammatory stress[1][4].
Below is a summary of the reported antioxidant-related effects of this compound:
| Antioxidant-Related Effect | Experimental Model | Key Findings | Reference |
| Reduction of Nitric Oxide (NOx) Levels | In vitro (LPS-induced RAW 264.7 macrophages) & In vivo (LPS-induced acute lung injury in mice) | Significantly decreased the production of NOx, indicating a reduction in nitrosative stress. | Mohr et al., 2019 |
| Pro-oxidant Activity | Isolated human neutrophils and monocytes | Generates superoxide radicals, an effect enhanced by UV radiation. This suggests a potential role in photo-dynamic therapy rather than as a classical radical scavenger. | Cayman Chemical, 2023 |
| Modulation of Oxidative Stress in Biofilms | Candida tropicalis biofilms | Involved in altering the prooxidant-antioxidant balance, contributing to its antifungal effect under irradiation. | Marioni et al., 2016 |
It is important to note that some contexts suggest this compound may act as a pro-oxidant, particularly under UV radiation, by generating superoxide radicals. This dual role highlights the complexity of its mechanism and suggests its potential in applications like photodynamic therapy.
Experimental Protocols
For researchers interested in directly benchmarking the antioxidant activity of this compound, the following are detailed methodologies for two standard antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or a hydrogen donor.
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When DPPH encounters a proton-donating substance such as an antioxidant, the radical is scavenged, and the color of the solution changes to a pale yellow. The decrease in absorbance is proportional to the antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test and Standard Solutions: Prepare a series of concentrations of this compound and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test or standard solutions at different concentrations. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A control well should contain 100 µL of the respective solvent and 100 µL of the test/standard solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized by potassium persulfate to its radical cation, ABTS•+, which is intensely colored blue-green and has a characteristic absorption at 734 nm. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This stock solution is then diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare a series of concentrations of this compound and the standard antioxidant in the appropriate solvent.
-
Reaction Mixture: In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test or standard solutions at different concentrations.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the ABTS•+ solution without the sample).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the DPPH radical scavenging assay.
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion
While this compound exhibits biological activities associated with the modulation of oxidative stress, particularly through the inhibition of nitric oxide production, a direct and quantitative benchmark of its radical scavenging capacity against standard antioxidants is not well-documented in the available scientific literature. Its potential pro-oxidant activity under certain conditions further complicates a straightforward classification as a traditional antioxidant.
Future research should focus on quantifying the antioxidant activity of this compound using standardized assays like DPPH, ABTS, and FRAP to establish its IC50 values. Such data would enable a direct and meaningful comparison with well-characterized antioxidants and provide a clearer understanding of its potential therapeutic applications, either as a direct antioxidant or as a modulator of cellular redox signaling pathways. The investigation into its effects on key antioxidant pathways, such as the Nrf2 pathway, would also be a valuable area of future study.
References
- 1. dovepress.com [dovepress.com]
- 2. Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Evidence That the Anti-Inflammatory Effect of Rubiadin-1-methyl Ether Has an Immunomodulatory Context - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of Rubiadin 1-methyl ether and Other Natural Compounds in Attenuating Acute Lung Injury
For Immediate Release
A comprehensive review of preclinical studies reveals the potent anti-inflammatory effects of Rubiadin 1-methyl ether in vivo, positioning it as a strong candidate for further investigation in the context of acute lung injury (ALI). This guide provides a comparative analysis of its efficacy against other well-researched natural compounds—resveratrol, curcumin, and quercetin—in a lipopolysaccharide (LPS)-induced ALI mouse model. The data presented herein is intended for researchers, scientists, and drug development professionals.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound, resveratrol, curcumin, and quercetin in mitigating key inflammatory markers in an LPS-induced acute lung injury mouse model.
| Compound | Dosage | Administration Route | Animal Model | Key Results (Inhibition/Increase) |
| This compound | 10 mg/kg | Intraperitoneal | BALB/c mice | TNF-α: ↓ 27.7%[1] IL-10: ↑ 324.8%[1] |
| 30 mg/kg | Intraperitoneal | BALB/c mice | TNF-α: ↓ 69.2%[1] IL-10: ↑ 360.5%[1] | |
| 3, 10, 30 mg/kg | Intraperitoneal | BALB/c mice | NOx: ↓ 46.3% - 60.1%[1] MPO activity: ↓ 41.8% - 54.7% | |
| Resveratrol | 45 mg/kg | Intragastric | C57BL/6 mice | ↓ Expression of TLR4, MyD88, and NF-κB ↓ IL-6 and COX-2 levels |
| Curcumin | Not Specified | Systemic | BALB/c mice | ↓ TNF-α, MIP-2, and IL-6 production ↓ Neutrophil accumulation and MPO levels |
| 10 mg/kg | Intranasal | BALB/c mice | ↓ Neutrophil recruitment and MPO activity ↓ TNF-α levels | |
| Quercetin | 50 mg/kg | Gavage | Sprague-Dawley rats | ↓ TNF-α and IL-6 levels ↓ Neutrophil count in BALF and MPO activity in lung |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
This section outlines a typical experimental protocol for inducing acute lung injury in mice using LPS, based on methodologies cited in the comparative studies.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into control and experimental groups.
-
Compound Administration: The natural compound (this compound, resveratrol, curcumin, or quercetin) or vehicle is administered at the specified dosage and route.
-
LPS Challenge: After a predetermined time following compound administration (e.g., 1 hour), mice are anesthetized, and LPS (from E. coli) is instilled intratracheally or intranasally to induce ALI.
-
Monitoring: Animals are monitored for a specific period (e.g., 6, 12, or 24 hours).
-
Sample Collection: At the end of the experimental period, mice are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.
-
Analysis:
-
Inflammatory Cell Infiltration: Total and differential cell counts in BALF are determined.
-
Cytokine Levels: Levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in BALF or lung homogenates are measured using ELISA.
-
Myeloperoxidase (MPO) Activity: MPO activity in lung tissue is measured as an indicator of neutrophil infiltration.
-
Nitric Oxide (NOx) Levels: NOx concentrations in BALF are determined.
-
Histopathology: Lung tissues are processed for histological examination to assess the degree of lung injury.
-
Signaling Pathway and Experimental Workflow Visualization
The anti-inflammatory effects of this compound and the compared natural compounds are largely attributed to their modulation of the NF-κB signaling pathway.
Caption: NF-κB Signaling Pathway Inhibition by Natural Compounds.
Caption: In Vivo Experimental Workflow for ALI Studies.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Rubiadin 1-methyl ether
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Rubiadin 1-methyl ether. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from handling to disposal.
Hazard Identification and Safety Data
This compound is an anthraquinone with potential health risks.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed and is a suspected carcinogen.[3]
Table 1: GHS Classification for this compound [3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₄ | [3] |
| Molecular Weight | 268.26 g/mol | |
| Appearance | Solid, Powder | |
| Solubility in DMSO | 27 mg/mL (100.64 mM) |
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Standard Laboratory Handling:
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber) are required. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Body Protection: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: For handling small quantities of the powder, a dust respirator or working within a certified chemical fume hood is necessary to avoid inhalation.
Large Quantities or Spill Scenarios:
In situations involving large quantities or the cleanup of significant spills, an upgraded PPE ensemble is required:
-
Full Suit: A chemical-resistant suit or coveralls.
-
Goggles: Splash goggles.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used to prevent inhalation of high concentrations of dust.
-
Gloves and Boots: Heavy-duty, chemical-resistant gloves and boots.
Operational Plans: Handling and Storage
Adherence to proper handling and storage procedures is critical for safety and maintaining the integrity of the compound.
General Handling Workflow:
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
